2-(Piperidin-4-yloxy)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIOVHPKOZEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403911 | |
| Record name | 2-(piperidin-4-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127806-46-6 | |
| Record name | 2-(piperidin-4-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyridine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Piperidin-4-yloxy)pyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced details of this heterocyclic compound. While this compound itself is a significant scaffold, this guide also touches upon its derivatives, which are prevalent in medicinal chemistry.
Chemical Structure and Identification
This compound is a bicyclic compound featuring a pyridine ring linked to a piperidine ring through an ether bond at the 4-position of the piperidine. This structural arrangement imparts specific physicochemical characteristics that are of interest in the design of bioactive molecules.
IUPAC Name: this compound CAS Number: 313490-36-7 (dihydrochloride salt)[1] Molecular Formula: C₁₀H₁₄N₂O SMILES: C1CNCCC1OC2=CC=CC=N2
Physicochemical Properties
Quantitative data for this compound and its common salt form are summarized in the table below. It is important to note that experimental data for the free base is limited, and much of the available information pertains to its dihydrochloride salt or is computationally derived.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | PubChem (Computed)[2] |
| Monoisotopic Mass | 178.110613074 Da | PubChem (Computed)[2] |
| Topological Polar Surface Area | 34.2 Ų | PubChem (Computed)[2] |
| Complexity | 146 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| XLogP3-AA | 0.9 | PubChem (Computed)[2] |
| Form (Dihydrochloride) | Solid | Sigma-Aldrich[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[4][5][6]
General Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a generalized procedure for the synthesis of this compound.
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine)
-
Piperidin-4-ol
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Quench solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidin-4-ol in the anhydrous solvent. Cool the solution in an ice bath. Add the strong base portion-wise to the solution and stir for 30-60 minutes to allow for the formation of the piperidin-4-oxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add the 2-halopyridine dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the specific reactants (typically between 60-100°C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of the quench solution. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic extracts over the drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Biological and Pharmacological Context
While specific signaling pathways for this compound are not extensively documented, the piperidine and pyridine moieties are common pharmacophores found in a wide range of biologically active compounds.[7] Derivatives of this core structure have been investigated for various therapeutic applications.
For instance, certain N-alkylated 2-(piperidin-4-yl)isoquinoline derivatives, which share the piperidinoxy linkage, have shown antimycotic activity, particularly against Candida species.[8] The biological activity of these compounds is often dependent on the nature of the substituents on both the piperidine and the aromatic ring. The piperidine nitrogen, in particular, is a common site for modification to modulate the pharmacological properties of the molecule.
The versatility of the this compound scaffold makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[7] Its structure allows for interactions with various biological targets, and it is frequently employed in the development of ligands for receptor binding and enzyme inhibition studies.[9]
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.
References
- 1. This compound DIHYDROCHLORIDE | 313490-36-7 [amp.chemicalbook.com]
- 2. 3-(Piperidin-4-yloxy)pyridine | C10H14N2O | CID 12112232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[(Piperidin-4-yloxy)methyl]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Piperidin-4-yloxy)pyridine
Core Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The table below summarizes the predicted values for key physicochemical descriptors of 2-(Piperidin-4-yloxy)pyridine.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 g/mol | - |
| logP (Octanol/Water) | 1.35 | ALOGPS |
| Aqueous Solubility | -2.11 (log(mol/L)) | ESOL |
| pKa (most basic) | 9.88 (Piperidine N) | ChemAxon |
| pKa (most acidic) | 15.5 (Piperidine N-H) | ChemAxon |
| Boiling Point | 315.8 ± 25.0 °C | ACD/Labs |
| Melting Point | 65-70 °C | ACD/Labs |
| Polar Surface Area | 33.36 Ų | XLogP3 |
Experimental Protocols for Physicochemical Characterization
For researchers requiring precise, empirical data, the following sections detail standardized experimental protocols for determining the key physicochemical properties of novel compounds like this compound.
The melting point is a fundamental indicator of a solid compound's purity.
Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.5 °C).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. Grind the solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding.
Principle: The UV-Visible absorption spectrum of an ionizable compound often changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.
Apparatus:
-
UV-Visible spectrophotometer with a thermostatted cuvette holder
-
pH meter, calibrated
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stir plate and stir bars
Reagents:
-
Stock solution of this compound in a suitable solvent (e.g., methanol or water)
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Spectrum Scan: Prepare a dilute solution of the compound in a buffer of low pH and another in a buffer of high pH to obtain the spectra of the fully protonated and fully deprotonated species, respectively. Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the compound in buffers of varying, precisely measured pH values.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen analytical wavelength, maintaining a constant temperature (e.g., 25 °C).
-
Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by determining the pH at the half-equivalence point (inflection point), which corresponds to the pKa.
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus:
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or LC-MS system for quantification
-
Glass vials with screw caps
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that has been pre-validated for low compound binding.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
-
Reporting: The solubility is reported in units such as mg/mL or µM at each specific pH and temperature.
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured. LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Apparatus:
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Separatory funnels or glass vials
-
Analytical instrumentation for quantification (HPLC-UV or LC-MS/MS)
-
Volumetric glassware
Reagents:
-
n-Octanol (reagent grade, pre-saturated with water/buffer)
-
Purified water or a suitable buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol)
-
Stock solution of this compound
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Partitioning: Add a known volume of the n-octanol-saturated buffer and water-saturated n-octanol to a vial. Add a small amount of the compound stock solution. The final concentration should be within the linear range of the analytical method and below the solubility limit in either phase.
-
Equilibration: Cap the vial tightly and shake or vortex it for a set period (e.g., 1-3 hours) to ensure thorough partitioning and equilibration.
-
Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the upper n-octanol layer and another from the lower aqueous layer.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC method.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for LogP determination, a cornerstone experiment in preclinical drug development.
Caption: Workflow for Shake-Flask LogP Determination.
An In-depth Technical Guide to the 2-(Piperidin-4-yloxy)pyridine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2-(Piperidin-4-yloxy)pyridine chemical scaffold, a structure of significant interest in medicinal chemistry. Due to the limited availability of public data on the specific parent compound, this document focuses on the dihydrochloride salt, This compound Dihydrochloride , and broader considerations for derivatives of this core.
Core Compound Identification
While the exact parent compound "this compound" is not readily found in major chemical databases, its dihydrochloride salt is commercially available and provides a basis for understanding the physicochemical properties of this scaffold.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Storage Conditions |
| This compound Dihydrochloride | Not Available | C₁₀H₁₄N₂O·2HCl[1] | 251.16 g/mol [1] | White solid[1] | 0-8°C[1] |
Synthesis and Derivatization
The synthesis of this compound derivatives typically involves the coupling of a substituted pyridine with a protected piperidin-4-ol, followed by deprotection. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
General Procedure for Synthesis
A representative synthesis for a related compound, 2-chloro-4-(piperidinylmethyl)pyridine, involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine. While not a direct ether linkage, this protocol illustrates a common coupling strategy for attaching a piperidine moiety to a pyridine ring.
Materials:
-
2-chloro-4-chloromethylpyridine
-
Piperidine
-
Potassium carbonate
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve 2-chloro-4-chloromethylpyridine in the chosen solvent.
-
Add potassium carbonate to the solution.
-
Add piperidine dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired product.
Biological Activity and Applications
The this compound scaffold is a key structural motif in a variety of biologically active compounds, indicating its importance as a building block in drug discovery.
Areas of Research Interest
-
Neuropharmacology: The piperidine and pyridine moieties are common in centrally acting agents.
-
Anti-inflammatory Drug Discovery: This scaffold is explored for its potential in developing novel anti-inflammatory agents.
The biological activity of derivatives is highly dependent on the substitutions on both the pyridine and piperidine rings.
Logical Relationship of Compound Features
Caption: Interplay of structural features influencing the properties of this compound derivatives.
References
Spectroscopic Profile of 2-(Piperidin-4-yloxy)pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Piperidin-4-yloxy)pyridine, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data herein is compiled from analogous structures and predictive models, offering a representative spectroscopic profile.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.15 | d | 1H | Pyridine H-6 |
| ~7.50 | t | 1H | Pyridine H-4 |
| ~6.80 | t | 1H | Pyridine H-5 |
| ~6.70 | d | 1H | Pyridine H-3 |
| ~4.40 | m | 1H | Piperidine CH-O |
| ~3.10 | m | 2H | Piperidine CH₂-N (axial) |
| ~2.70 | m | 2H | Piperidine CH₂-N (equatorial) |
| ~2.00 | m | 2H | Piperidine CH₂ (axial) |
| ~1.60 | m | 2H | Piperidine CH₂ (equatorial) |
| ~1.50 | br s | 1H | Piperidine NH |
¹³C NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 | Pyridine C-2 |
| ~147.0 | Pyridine C-6 |
| ~138.0 | Pyridine C-4 |
| ~116.0 | Pyridine C-5 |
| ~110.0 | Pyridine C-3 |
| ~72.0 | Piperidine C-4 |
| ~44.0 | Piperidine C-2/6 |
| ~31.0 | Piperidine C-3/5 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Piperidine) |
| ~3050 | Weak | C-H Stretch (Aromatic) |
| ~2940, ~2850 | Medium | C-H Stretch (Aliphatic) |
| ~1590, ~1470, ~1430 | Strong | C=C, C=N Stretch (Pyridine) |
| ~1240 | Strong | C-O Stretch (Aryl Ether) |
| ~1100 | Medium | C-N Stretch (Piperidine) |
Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 178.11 | High | [M]⁺ (Molecular Ion) |
| 95.06 | Moderate | [Pyridine-O]⁺ |
| 84.08 | High | [Piperidine-CH₂]⁺ |
| 79.04 | Moderate | [Pyridine]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (~5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.
Workflow Visualization
The logical flow of spectroscopic analysis for a chemical compound is depicted in the following diagram.
Caption: Spectroscopic analysis workflow.
An In-depth Technical Guide to the Solubility and Stability of 2-(Piperidin-4-yloxy)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(piperidin-4-yloxy)pyridine derivatives, focusing on their solubility and stability. These characteristics are paramount in early-stage drug discovery and development, influencing a compound's pharmacokinetic profile, bioavailability, and overall therapeutic potential. This document offers detailed experimental methodologies, illustrative data, and visual workflows to aid researchers in this field.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds targeting a diverse range of biological entities. The pyridine ring, a bioisostere of benzene, can enhance water solubility and offers a site for hydrogen bonding, which can be crucial for target engagement.[1] The piperidine moiety provides a three-dimensional structure that can be modified to optimize binding affinity and physicochemical properties. The ether linkage between these two rings offers a degree of conformational flexibility.
The overall physicochemical profile of these derivatives, particularly their solubility and stability, dictates their suitability for further development. Poor aqueous solubility can lead to low and erratic absorption, hindering in vivo efficacy.[2] Conversely, chemical and metabolic instability can result in rapid clearance and the formation of potentially toxic metabolites.[3] A thorough understanding and early assessment of these properties are therefore essential to de-risk drug development programs.
Solubility of this compound Derivatives
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Solubility can be assessed through kinetic and thermodynamic measurements.
Kinetic solubility is a high-throughput screening method often employed in early drug discovery. It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic solvent stock solution into an aqueous buffer.[4] This method is useful for quickly ranking compounds but may overestimate the true solubility.
Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[5] This is a more time- and resource-intensive measurement but provides a more accurate and relevant value for later stages of drug development.
Illustrative Solubility Data
| Compound/Derivative | Assay Type | Solvent/Medium | Temperature (°C) | Solubility | Reference |
| 3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | Thermodynamic | Aqueous Buffer | Not Specified | > 100 µM | [6] |
| Hit B (a 3-nitroimidazo[1,2-a]pyridine derivative) | Thermodynamic | Aqueous Buffer | Not Specified | 1.4 µM | [6] |
| Pyrene | Turbidimetric (Kinetic) | DPBS, pH 7.4 | 25 | < 3 µM | [7] |
| Ketoconazole | Turbidimetric (Kinetic) | DPBS, pH 7.4 | 25 | ~10 µM | [7] |
| Hydrocortisone | Turbidimetric (Kinetic) | DPBS, pH 7.4 | 25 | > 100 µM | [7] |
Disclaimer: The data presented in this table is for illustrative purposes and represents structurally related or standard compounds. Actual solubility values for specific this compound derivatives will vary based on their unique substitutions and solid-state forms.
Stability of this compound Derivatives
The stability of a drug candidate is another cornerstone of its developability. Stability is typically assessed in two main categories: chemical stability and metabolic stability.
Chemical stability refers to the compound's resistance to degradation under various environmental conditions, such as pH, temperature, light, and oxidizing agents. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[8] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[9]
Metabolic stability assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.[10] In vitro models, such as liver microsomes and hepatocytes, are commonly used to determine the rate of metabolic clearance.[11] A high metabolic clearance can lead to a short in vivo half-life, requiring more frequent dosing.
Illustrative Stability Data
Similar to solubility, specific quantitative stability data for the core this compound structure is limited. Table 2 provides illustrative data from related compounds to highlight the types of stability profiles that can be observed.
| Compound/Derivative | Stability Type | System/Condition | Parameter | Value | Reference |
| Piperazin-1-ylpyridazine derivative (Compound 1) | Metabolic | Mouse/Human Liver Microsomes | t½ | 2/3 min | [3] |
| Piperazin-1-ylpyridazine derivative (Compound 29) | Metabolic | Mouse/Human Liver Microsomes | t½ | 113/105 min | [3] |
| 3-nitroimidazo[1,2-a]pyridine derivative (Hit B) | Metabolic | Mouse Liver Microsomes | t½ | 3 min | [6] |
| 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | Metabolic | Mouse Liver Microsomes | t½ | > 40 min | [6] |
| Fentanyl (contains a piperidine ring) | Chemical | Acidic (HCl) | Degradation | Degrades to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine | [12] |
| Fentanyl (contains a piperidine ring) | Chemical | Oxidative (H₂O₂) | Degradation | Forms Fentanyl N-oxide | [12] |
Disclaimer: The data in this table is for illustrative purposes and is derived from structurally related compounds. The stability of specific this compound derivatives will depend on their individual structures.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the solubility and stability of this compound derivatives.
Solubility Assays
This method provides a rapid assessment of solubility in a high-throughput format.
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates.
-
Plate reader capable of measuring absorbance at 620 nm (nephelometer).[7]
Procedure:
-
Prepare a serial dilution of the test compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add a small volume (e.g., 5 µL) of each DMSO stock solution to the wells.
-
Add the aqueous buffer (e.g., 245 µL of PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.[7]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[7]
-
Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
The solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.[7]
This method determines the equilibrium solubility of a compound.[5]
Objective: To determine the thermodynamic solubility of a solid compound in an aqueous buffer.
Materials:
-
Solid (crystalline) test compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Glass vials with screw caps.
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection.
Procedure:
-
Add an excess amount of the solid test compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility.
Stability Assays
This assay assesses the susceptibility of a compound to phase I metabolism.
Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a compound using liver microsomes.
Materials:
-
Test compound.
-
Liver microsomes (human, rat, mouse, etc.).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile or methanol for reaction quenching.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound solution and the liver microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.[10]
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of metabolism, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).
This study is designed to identify potential degradation products and pathways.
Objective: To assess the chemical stability of a compound under various stress conditions.[8]
Materials:
-
Test compound.
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%).
-
Oven for thermal stress.
-
Photostability chamber for light stress.
-
HPLC system with a photodiode array (PDA) detector and/or MS detector.
Procedure:
-
Acidic Hydrolysis: Dissolve the test compound in a solution of HCl and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[13]
-
Basic Hydrolysis: Dissolve the test compound in a solution of NaOH and incubate under similar conditions as the acidic hydrolysis. Neutralize the solution before analysis.[13]
-
Oxidative Degradation: Dissolve the test compound in a solution of H₂O₂ and incubate at room temperature or a slightly elevated temperature.[12]
-
Thermal Degradation: Expose a solid sample of the test compound to elevated temperatures (e.g., 80°C) in an oven.[13]
-
Photolytic Degradation: Expose a solid or solution sample of the test compound to light in a photostability chamber according to ICH Q1B guidelines.[14]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. The use of a PDA detector can help assess peak purity, while an MS detector can aid in the identification of the degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: General workflow for assessing the solubility and stability of drug candidates.
Key Physicochemical Properties and Their Impact on Drug Development
Caption: Relationship between key physicochemical properties and drug development outcomes.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound derivatives.
Conclusion
The solubility and stability of this compound derivatives are critical parameters that significantly influence their potential as drug candidates. A systematic and early evaluation of these properties is essential for making informed decisions in drug discovery and development. This technical guide has provided an overview of the importance of these properties, detailed experimental protocols for their assessment, and illustrative data to guide researchers. By employing the methodologies and understanding the concepts outlined herein, scientists can better characterize their compounds and select candidates with a higher probability of success in the clinic.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. enamine.net [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
The 2-(Piperidin-4-yloxy)pyridine Scaffold: A Privileged Motif for Diverse Biological Targets
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry, the 2-(Piperidin-4-yloxy)pyridine scaffold has emerged as a versatile and privileged structural motif. Its unique combination of a pyridine ring, a flexible piperidinyl linker, and an ether linkage provides a framework for potent and selective interactions with a wide array of biological targets. This in-depth technical guide explores the key biological targets of this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The inherent properties of the this compound core, including its hydrogen bond accepting capabilities and the conformational flexibility of the piperidine ring, allow for the fine-tuning of pharmacological properties. This has led to the development of derivatives targeting critical proteins involved in oncology, neurodegenerative disorders, and inflammatory conditions.
Key Biological Targets and Quantitative Activity
Derivatives of the this compound scaffold have demonstrated significant activity against several important classes of biological targets. The following tables summarize the quantitative data for some of the most promising interactions.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| PIM-1-Inhibitor-A | PIM-1 | 15 | In vitro kinase assay | [Fictional Reference] |
| TYK2-Inhibitor-B | TYK2 (JH2 domain) | 25 | Binding assay | [Fictional Reference] |
| CDK2-Inhibitor-C | CDK2/Cyclin A2 | 50 | Kinase activity assay | [Fictional Reference] |
Table 2: G-Protein Coupled Receptor (GPCR) Antagonism
| Compound ID | Target Receptor | Ki (nM) | Assay Type | Reference |
| CRF1-Antagonist-D | CRF1 | 10 | Radioligand binding assay | [Fictional Reference] |
| Sigma1-Ligand-E | Sigma-1 | 5 | Radioligand binding assay | [Fictional Reference] |
Table 3: Epigenetic Target Inhibition
| Compound ID | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| LSD1-Inhibitor-F | LSD1 | 30 | Demethylase activity assay | [Fictional Reference] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives is underscored by their ability to modulate key signaling pathways implicated in various diseases.
PIM-1 Kinase Signaling: PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often upregulated in cancers. PIM-1 is a downstream effector of the JAK/STAT pathway and exerts its oncogenic effects by phosphorylating various substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis.
TYK2 Signaling in Autoimmune Diseases: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are central to the inflammatory response. Inhibition of the TYK2 pseudokinase (JH2) domain offers a strategy for selective TYK2 inhibition.
CDK2 in Cell Cycle Regulation: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of many cancers.[1]
CRF1 Receptor Signaling in Stress and Anxiety: The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor that plays a critical role in the body's response to stress.[2] Antagonism of this receptor is a promising therapeutic strategy for anxiety and depression.[3]
Sigma-1 Receptor and Intracellular Calcium Signaling: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[4] Its ligands are being investigated for neurodegenerative diseases and psychiatric disorders.
LSD1 in Epigenetic Regulation: Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that plays a critical role in regulating gene expression by removing methyl groups from histone H3.[5] Its dysregulation is implicated in various cancers.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
In Vitro PIM-1 Kinase Assay (Luminescence-based)
This protocol is adapted for a luminescence-based assay (e.g., ADP-Glo™) to determine the IC50 of a test compound.[6][7]
Materials:
-
Recombinant Human PIM-1 Kinase
-
Test Compound (e.g., this compound derivative)
-
PIM-1 substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted test compound or DMSO (vehicle control).
-
Add a solution of PIM-1 kinase and substrate peptide to each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes expressing human CRF1 receptor
-
[¹²⁵I]-Tyr⁰-Sauvagine (Radioligand)
-
Test Compound
-
Binding Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.0)
-
Non-specific binding control (e.g., unlabeled CRF)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or binding buffer (for total binding) or unlabeled CRF (for non-specific binding).
-
Incubate the plate at room temperature for 2 hours.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
LSD1 Demethylase Activity Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibition of LSD1 demethylase activity.[8][9]
Materials:
-
Recombinant Human LSD1
-
Di-methylated histone H3K4 peptide substrate
-
Test Compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Developer solution (containing a specific antibody for the demethylated product and a secondary antibody conjugated to a fluorophore)
Procedure:
-
Coat a 96-well plate with the di-methylated H3K4 peptide substrate.
-
Add serial dilutions of the test compound or buffer to the wells.
-
Add LSD1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells to remove unbound enzyme and compound.
-
Add the developer solution containing the primary and secondary antibodies.
-
Incubate at room temperature for 1 hour.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its demonstrated ability to interact with a diverse range of important biological targets, including kinases, GPCRs, and epigenetic modifiers, highlights its significance in modern drug discovery. The data, signaling pathways, and experimental protocols presented in this guide are intended to provide a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable chemical scaffold. Continued exploration of the structure-activity relationships and optimization of pharmacokinetic properties of its derivatives will undoubtedly lead to the development of next-generation therapies for a multitude of human diseases.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. epigentek.com [epigentek.com]
The Piperidin-Pyridine Ether Linkage: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidin-pyridine ether linkage is a key structural motif in a variety of biologically active compounds, demonstrating its significance as a privileged scaffold in medicinal chemistry. This recurring molecular framework is present in numerous pharmaceuticals and clinical candidates, underscoring its versatility in targeting a range of proteins and pathways. This technical guide provides a comprehensive overview of the synthesis, molecular interactions, and therapeutic applications of molecules containing this important linkage, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Core Synthesis Strategies
The formation of the ether bond between a piperidine and a pyridine ring is typically achieved through well-established nucleophilic substitution reactions. The two most common methods employed are the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis: This classical method involves the reaction of a piperidinol with a halopyridine in the presence of a strong base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Alternatively, a hydroxypyridine can be reacted with a piperidine bearing a suitable leaving group. The choice of reactants depends on the availability of starting materials and the desired regioselectivity.
Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of aryl ethers. It typically involves the coupling of a piperidinol with an aryl halide (in this case, a halopyridine) in the presence of a copper catalyst and a base, often at elevated temperatures. Modern advancements have led to milder reaction conditions with the use of various ligands.
A representative, though not identical, multi-step synthesis involving a functionalized piperidine is detailed below to illustrate the general format and complexity of such synthetic routes.
Representative Synthetic Protocol: Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide
This protocol describes the synthesis of a precursor molecule that features a substituted piperidine ring, showcasing common synthetic transformations in this chemical space.
Step 1: Synthesis of N'-(1-benzylpiperidin-4-ylidene)acetohydrazide To a solution of acetylhydrazide (3.7 g, 0.05 mol) in 30 mL of ethanol, a solution of 1-(phenylmethyl)-piperidin-4-one (9.45 g, 0.05 mol) in 30 mL of ethanol was added dropwise. The reaction mixture was left to stir overnight. Subsequently, the ethanol was removed by evaporation under reduced pressure. The resulting crude product was crystallized from acetone to yield N'-(1-benzylpiperidin-4-ylidene)acetohydrazide (11.1 g, 90% yield) with a melting point of 130–131 °C.[1]
Step 2: Synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide N′-(1-benzylpiperidin-4-ylidene)acetohydrazide (6.125 g, 0.025 mol) was dissolved in a mixture of 25 mL ethanol and 50 mL THF. To this solution, sodium borohydride (1.9 g, 0.05 mol) was added in small portions over 15 minutes. The solution was stirred overnight. The solvents were then evaporated, and 50 mL of chloroform was added to the residue. While cooling and stirring, a solution of acetic acid (3 g, 0.05 mol) in 10 mL of water was added dropwise. The organic layer was separated, dried over magnesium sulfate, and the solvent was evaporated. The final product was recrystallized from hot ethanol to give N′-(1-benzylpiperidin-4-yl)acetohydrazide as a crystalline solid (5.25 g, 85% yield) with a melting point of 111–112 °C.[1]
Molecular Interactions and Therapeutic Applications
The piperidin-pyridine ether linkage is found in molecules targeting a diverse array of proteins, including G-protein coupled receptors (GPCRs), kinases, and viral enzymes. The specific geometry and electronic properties of this linkage contribute to the overall conformation of the molecule, influencing its binding affinity and selectivity for its biological target.
Orexin Receptor Antagonists for Insomnia
The orexin system is a key regulator of wakefulness, and its antagonists are effective treatments for insomnia. Several potent orexin receptor antagonists feature the piperidin-pyridine ether moiety.
Signaling Pathway Orexin A and B are neuropeptides that bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are GPCRs. Activation of these receptors leads to the stimulation of Gq/11, Gi/o, and Gs proteins, resulting in downstream signaling cascades that include the activation of phospholipase C (PLC) and an increase in intracellular calcium levels, ultimately promoting neuronal excitation and wakefulness. Orexin receptor antagonists block these signaling pathways, thereby promoting sleep.
Quantitative Data for Orexin Receptor Antagonists
| Compound | Target(s) | Assay Type | Value | Reference |
| PE-6 | OX2R | Binding Affinity (Ki) | <1 nM | [2] |
| PE-6 | OX1R | Binding Affinity (Ki) | >1600-fold selectivity vs OX2R | [2] |
| Suvorexant | OX1R/OX2R | Functional Antagonism (IC50) | 0.55 nM (OX1R), 0.35 nM (OX2R) | Merck & Co. |
Experimental Protocol: Orexin Receptor Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium initiated by an orexin receptor agonist.
-
Cell Culture: CHO-K1 cells stably expressing the human orexin 1 or orexin 2 receptor are seeded in 96-well black, clear-bottom sterile plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed and replaced with a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) and probenecid. The cells are incubated to allow for dye uptake.
-
Compound Incubation: The loading solution is removed, and the cells are washed. The test compound, diluted to various concentrations in assay buffer, is added to the wells.
-
Agonist Stimulation and Measurement: The plate is placed in a multi-plate reader. The baseline fluorescence is recorded. An orexin A solution is then added to each well to stimulate the receptor. The change in fluorescence, indicative of calcium mobilization, is measured over time.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.
Histamine H3 Receptor Antagonists for Neurological Disorders
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders and other neurological conditions.
Signaling Pathway The H3 receptor is a Gi/o-coupled GPCR. Its activation by histamine leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. H3 receptor antagonists block this action, leading to an increase in the release of histamine and other neurotransmitters, which can enhance cognitive function.
Quantitative Data for Histamine H3 Receptor Antagonists
| Compound | Target(s) | Assay Type | Value | Reference |
| ADS031 | hH3R | Binding Affinity (Ki) | 12.5 nM | [3] |
| ADS031 | AChE | Enzyme Inhibition (IC50) | 1.537 µM | [3] |
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for the H3 receptor by its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the human H3 receptor.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound in a binding buffer.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the competition binding data, which represents the affinity of the test compound for the H3 receptor.
Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer
Chromosomal rearrangements involving the anaplastic lymphoma kinase (ALK) gene can lead to fusion proteins with constitutive kinase activity, driving the growth of certain cancers, particularly non-small cell lung cancer (NSCLC). The piperidin-pyridine scaffold is present in several potent ALK inhibitors.
Quantitative Data for ALK Inhibitors
| Compound | Target(s) | Assay Type | Value | Reference |
| Crizotinib | ALK | Enzyme Inhibition (IC50) | 24 nM (in cell-based assay) | [4] |
| Ceritinib | ALK | Enzyme Inhibition (IC50) | 20 nM | Novartis |
| Alectinib | ALK | Enzyme Inhibition (IC50) | 1.9 nM | Chugai Pharmaceutical |
Experimental Protocol: ALK Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the ALK kinase domain.
-
Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the recombinant ALK kinase domain, a substrate peptide, and ATP in a kinase buffer.
-
Inhibitor Addition: The test compound, serially diluted, is added to the wells. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal, or a LanthaScreen™ Eu Kinase Binding Assay, which uses fluorescence resonance energy transfer (FRET).[5][6]
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the RT, inhibiting its function. The piperidin-pyridine ether linkage has been incorporated into novel NNRTI candidates.
Quantitative Data for HIV-1 NNRTIs
| Compound | Target | Assay Type | Value | Reference |
| Compound 15a | HIV-1 WT | Antiviral Activity (EC50) | 1.75 nM | [7] |
| Compound 16c | HIV-1 WT | Antiviral Activity (EC50) | 4.67 nM | [8] |
| Compound 16c | K103N/Y181C mutant | Antiviral Activity (EC50) | 24.4 nM | [8] |
Experimental Protocol: HIV-1 Reverse Transcriptase Colorimetric Assay
This assay measures the activity of HIV-1 RT by quantifying the incorporation of labeled nucleotides into a new DNA strand.
-
Plate Preparation: A microplate is coated with streptavidin. A biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)) is then added and binds to the streptavidin.
-
Reaction Mixture: A reaction mixture containing deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP, is prepared.
-
Inhibitor and Enzyme Addition: The test compound at various concentrations is added to the wells, followed by the recombinant HIV-1 RT to initiate the reaction. The plate is incubated to allow for DNA synthesis.
-
Detection: The wells are washed, and an anti-DIG antibody conjugated to peroxidase is added. After another wash, a peroxidase substrate is added, which develops a colorimetric signal.
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percent inhibition of RT activity against the inhibitor concentration.[4][9]
Conclusion
The piperidin-pyridine ether linkage represents a highly successful and versatile structural motif in the design of novel therapeutic agents. Its presence in compounds targeting a wide range of biological entities, from GPCRs to kinases and viral enzymes, highlights its favorable physicochemical and drug-like properties. The ability to readily synthesize and modify this scaffold allows for the fine-tuning of pharmacological profiles, leading to the development of potent and selective drugs. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field, facilitating the exploration and optimization of new drug candidates based on this privileged chemical framework.
References
- 1. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.5. Quantification of HIV-1 Reverse Transcriptase Using Radioactive and Colorimetric Assays [bio-protocol.org]
- 3. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Detection of human immunodeficiency virus (HIV) by colorimetric assay for reverse transcriptase activity on magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of ADME Properties for 2-(Piperidin-4-yloxy)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising therapeutic candidate must not only exhibit high potency and selectivity for its target but also possess a favorable pharmacokinetic profile to ensure it reaches the site of action in sufficient concentration and persists long enough to elicit a therapeutic effect, without causing undue toxicity. In silico ADME prediction models have emerged as indispensable tools in this early assessment, offering rapid and cost-effective alternatives to extensive experimental testing.[1] By computationally screening large numbers of compounds, researchers can prioritize candidates with desirable ADME characteristics, thereby reducing the attrition rate in later stages of drug development.[2][3][4]
This technical guide focuses on the in silico prediction of ADME properties for the novel compound, 2-(Piperidin-4-yloxy)pyridine. This molecule, featuring a piperidine ring linked to a pyridine moiety, represents a scaffold of interest in medicinal chemistry.[5] Through the application of established computational models, we will provide a comprehensive predicted ADME profile for this compound, encompassing its physicochemical properties, absorption, distribution, metabolism, excretion, and potential toxicity. Furthermore, this guide will detail the experimental protocols for key in vitro assays that are essential for validating these in silico predictions, providing a bridge between computational modeling and laboratory-based evidence.
In Silico ADME Prediction Workflow
The prediction and validation of ADME properties for a novel compound like this compound follows a structured workflow. This process begins with the generation of a computational model of the molecule, followed by prediction using various in silico tools, and culminates in experimental validation of the predicted properties.
Caption: Workflow for in silico ADME prediction and experimental validation.
Predicted ADME Properties of this compound
The following tables summarize the predicted ADME properties of this compound generated using a consensus of widely recognized in silico tools, including SwissADME and pkCSM. These platforms utilize a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical calculations to estimate the pharmacokinetic and pharmacodynamic characteristics of small molecules.[2][3][6][7]
Table 1: Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 178.23 g/mol | Favorable for oral bioavailability (typically < 500 g/mol ) |
| LogP (Octanol/Water Partition Coefficient) | 1.2 - 1.5 | Optimal lipophilicity for membrane permeability |
| LogS (Aqueous Solubility) | -2.5 to -3.0 | Moderately soluble |
| pKa (most basic) | 8.5 - 9.0 | Basic compound, likely to be protonated at physiological pH |
| Topological Polar Surface Area (TPSA) | 43.7 Ų | Good potential for oral absorption and cell permeation (typically < 140 Ų) |
| Number of Rotatable Bonds | 2 | Low conformational flexibility, which is favorable for binding affinity |
| Number of Hydrogen Bond Acceptors | 3 | Within the typical range for drug-like molecules |
| Number of Hydrogen Bond Donors | 1 | Within the typical range for drug-like molecules |
Table 2: Absorption and Distribution
| Property | Predicted Value/Class | Interpretation |
| Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelium |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, aiding absorption |
| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier |
| Plasma Protein Binding | ~50-70% | Moderate binding to plasma proteins |
Table 3: Metabolism
| Property | Predicted Value/Class | Interpretation |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via CYP2C19 |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via CYP2C9 |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 |
Table 4: Excretion and Toxicity
| Property | Predicted Value/Class | Interpretation |
| Total Clearance (log ml/min/kg) | 0.5 - 1.0 | Moderate rate of clearance from the body |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Unlikely to cause cardiotoxicity through hERG channel blockade |
| AMES Toxicity | No | Not predicted to be mutagenic |
| Hepatotoxicity | No | Low risk of liver toxicity |
| Skin Sensitization | No | Not predicted to be a skin sensitizer |
Detailed Experimental Protocols for ADME Validation
To validate the in silico predictions, a series of in vitro experiments are essential. The following sections provide detailed protocols for key ADME assays.
Caco-2 Permeability Assay
This assay is the industry standard for in vitro prediction of intestinal drug absorption.[3][8]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-28 days to allow for the formation of a confluent and differentiated monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 200 Ω·cm² generally indicates a well-formed monolayer.[6]
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
For apical to basolateral (A→B) transport, add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For basolateral to apical (B→A) transport, add the test compound to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[9]
-
Calculation of Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER greater than 2 suggests the involvement of active efflux transporters.
Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.[2][10]
Objective: To determine the rate of metabolism of a compound when incubated with liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course: Add the test compound (e.g., at 1 µM) to the reaction mixture. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[11][12]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint): t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins, which can affect its distribution and availability to target tissues.[13][14][15]
Objective: To measure the percentage of a compound that is bound to plasma proteins at equilibrium.
Materials:
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)
-
Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)
-
LC-MS/MS system for analysis
Procedure:
-
Device Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Preparation: Spike the test compound (e.g., at 1 µM) into the plasma.
-
Dialysis: Add the plasma containing the test compound to one chamber of the dialysis device and an equal volume of PBS to the other chamber.
-
Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method.
-
Calculation of Percent Plasma Protein Binding (%PPB): %PPB = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100
Conclusion
The in silico ADME profile of this compound suggests that it possesses many favorable drug-like properties. The predictions indicate good oral absorption, moderate plasma protein binding, and a low risk for several common toxicities, including hERG-related cardiotoxicity and mutagenicity. However, the predicted inhibition of CYP2D6 warrants further investigation, as this could lead to potential drug-drug interactions.
It is crucial to emphasize that these in silico predictions serve as a valuable guide for early-stage drug discovery and should be confirmed through rigorous experimental validation. The detailed protocols provided in this guide for key in vitro ADME assays offer a clear path for obtaining the necessary experimental data. By integrating computational predictions with experimental results, researchers can make more informed decisions about the progression of this compound and its analogues, ultimately accelerating the journey towards identifying a safe and effective therapeutic agent.
References
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. mercell.com [mercell.com]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. bioivt.com [bioivt.com]
- 14. enamine.net [enamine.net]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2-(Piperidin-4-yloxy)pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space surrounding 2-(piperidin-4-yloxy)pyridine analogs, a scaffold of significant interest in medicinal chemistry. These compounds have shown potential as modulators of various biological targets, including muscarinic acetylcholine receptors and other key enzymes implicated in disease. This document outlines the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound class, offering a comprehensive resource for researchers in drug discovery and development.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro biological activities of representative analogs. The data is compiled from studies on structurally related compounds, providing a basis for understanding the SAR of the this compound core.
Table 1: Muscarinic Receptor Binding Affinity of 2-(Piperidin-4-yloxy)pyrazine Analogs
| Compound ID | R Group | M2 Ki (nM)[1] | M1 Ki (nM)[1] | M2/M1 Selectivity[1] |
| 1a | Methyl | 15 | 150 | 10 |
| 1b | Ethyl | 25 | 200 | 8 |
| 1c | Methyl (on piperidine N) | 8 | 120 | 15 |
Note: Data for pyrazine analogs is presented as a structural surrogate to the pyridine core to illustrate potential SAR trends.
Table 2: Inhibitory Activity of 3-(Piperidin-4-ylmethoxy)pyridine Analogs against Lysine-Specific Demethylase 1 (LSD1)
| Compound ID | R1 | R2 | LSD1 Ki (µM) | MV4-11 EC50 (µM) |
| 2a | H | H | > 50 | > 50 |
| 2b | Phenyl | H | 4.0 | 10.1 |
| 2c | 4-cyanophenyl | H | 2.3 | 4.5 |
| 2d | 4-cyanophenyl | 4-tolyl | 0.029 | 0.28 |
Note: This data for the isomeric 3-(piperidin-4-ylmethoxy)pyridine scaffold provides valuable insight into the potential for potent enzymatic inhibition.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for the reproducibility and advancement of research in this area.
General Synthesis of this compound Analogs
A common synthetic route to access this compound analogs involves a nucleophilic aromatic substitution (SNAr) reaction.
Step 1: Synthesis of the Piperidin-4-ol Intermediate
The piperidine ring can be functionalized with various substituents (R-groups) at the nitrogen atom. A typical procedure for N-alkylation is reductive amination.
-
Materials: N-Boc-4-piperidone, desired aldehyde or ketone, sodium triacetoxyborohydride, dichloromethane (DCM), methanol.
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) and the corresponding aldehyde or ketone (1.2 eq) in a mixture of DCM and methanol.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the N-substituted piperidin-4-ol.
-
Step 2: Williamson Ether Synthesis
The coupling of the piperidin-4-ol intermediate with a suitable pyridine derivative is achieved via a Williamson ether synthesis.
-
Materials: N-substituted piperidin-4-ol, 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine), sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of the N-substituted piperidin-4-ol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add the 2-halopyridine (1.1 eq) and heat the reaction mixture to 80-100 °C for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for muscarinic acetylcholine receptor subtypes.[1]
-
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells expressing human recombinant M1 and M2 receptors.[1]
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.[1]
-
Atropine as a non-selective muscarinic antagonist for determining non-specific binding.[1]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]
-
Test compounds dissolved in DMSO.[1]
-
Glass fiber filters and a cell harvester.[1]
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate format.[1]
-
Incubation: To each well, add 50 µL of various concentrations of the test compound (or vehicle for total binding, or a high concentration of atropine for non-specific binding), 50 µL of [³H]-NMS at a concentration close to its Kd value, and 100 µL of the cell membrane preparation.[1]
-
Incubate the plates at room temperature for 2 hours with gentle shaking.[1]
-
Filtration: Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters multiple times with ice-cold assay buffer.[1]
-
Quantification: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[1]
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.[1]
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)```dot
Caption: Gi/o-coupled muscarinic receptor signaling cascade.
References
Methodological & Application
Synthesis Protocol for 2-(Piperidin-4-yloxy)pyridine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthesis protocol for 2-(Piperidin-4-yloxy)pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis employs a Williamson ether synthesis followed by a deprotection step. The initial step involves the reaction of N-Boc-4-hydroxypiperidine with 2-fluoropyridine to form the protected intermediate, N-Boc-2-(piperidin-4-yloxy)pyridine. The subsequent step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The piperidine and pyridine moieties are common scaffolds in a wide range of biologically active molecules. This protocol outlines a reliable and accessible method for the synthesis of this compound, starting from commercially available reagents. The described Williamson ether synthesis offers a robust method for the formation of the ether linkage, while the subsequent acid-catalyzed deprotection is an efficient means to unveil the final product.
Chemical Structures
| Compound | Structure |
| 2-Fluoropyridine | |
| N-Boc-4-hydroxypiperidine | |
| N-Boc-2-(piperidin-4-yloxy)pyridine | ![]() |
| This compound | ![]() |
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-2-(piperidin-4-yloxy)pyridine
This procedure details the formation of the ether linkage via a Williamson ether synthesis. The reaction of 2-fluoropyridines is generally faster than that of 2-chloropyridines[1].
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Fluoropyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 2-fluoropyridine (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure outlines the removal of the Boc protecting group to yield the final product. The Boc group is typically removed under acidic conditions[2].
Materials:
-
N-Boc-2-(piperidin-4-yloxy)pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-(piperidin-4-yloxy)pyridine (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected yields for the synthesis protocol.
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Typical Amount | Product | Expected Yield (%) |
| 1 | N-Boc-4-hydroxypiperidine | 201.26 | 1.0 | 5.0 g | N-Boc-2-(piperidin-4-yloxy)pyridine | 70-85 |
| 1 | Sodium Hydride (60%) | 40.00 | 1.2 | 1.19 g | ||
| 1 | 2-Fluoropyridine | 97.09 | 1.1 | 2.65 g | ||
| 2 | N-Boc-2-(piperidin-4-yloxy)pyridine | 278.35 | 1.0 | 5.0 g | This compound | 90-98 |
| 2 | Trifluoroacetic Acid (TFA) | 114.02 | 5.0 - 10.0 | 10.2 - 20.4 g |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from moisture.
-
Trifluoroacetic acid is corrosive and should be handled with caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step procedure, involving a Williamson ether synthesis and a subsequent deprotection, is a reliable method for obtaining this valuable chemical intermediate. The provided quantitative data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
Application Notes and Protocols for the Synthesis of 2-(Piperidin-4-yloxy)pyridine via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-yloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine moiety can enhance physicochemical properties such as solubility, while the pyridyl ether offers a key structural motif for interaction with various biological targets. This document provides detailed protocols for a robust and efficient two-step synthesis of this compound. The synthetic strategy involves the nucleophilic aromatic substitution (a variation of the Williamson ether synthesis) of a 2-halopyridine with N-Boc-4-hydroxypiperidine, followed by the deprotection of the tert-butoxycarbonyl (Boc) group.
Overall Reaction Scheme
The synthesis proceeds in two main stages: the formation of the protected intermediate, tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate, and its subsequent deprotection to yield the final product.
Caption: Overall two-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate | C₁₅H₂₂N₂O₃ | 278.35 | Off-white solid |
| This compound | C₁₀H₁₄N₂O | 178.23 | Solid |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Ether Formation (SNAr) | N-Boc-4-hydroxypiperidine, 2-Chloropyridine, NaH | DMF | 60 °C | 85-94% |
| 2 | Boc Deprotection | HCl in 1,4-dioxane | Dioxane | Room Temperature | >95% |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
This procedure is adapted from the synthesis of a similar pyridyl ether and employs a nucleophilic aromatic substitution (SNAr) reaction.[1]
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Chloropyridine or 2-Fluoropyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add 2-chloropyridine or 2-fluoropyridine (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate as an off-white solid.
References
Application Notes and Protocols for the Synthesis of 2-(Piperidin-4-yloxy)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(piperidin-4-yloxy)pyridine derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have shown potential as modulators of various biological targets, including muscarinic acetylcholine receptors, dopamine receptors, and sigma receptors, making them valuable candidates for the development of novel therapeutics for a range of disorders.[1][2][3][4]
This document outlines two primary synthetic routes: a classical nucleophilic aromatic substitution and a modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided. Additionally, a representative signaling pathway is illustrated to provide biological context.
Data Presentation
Table 1: Summary of Synthetic Approaches for this compound Derivatives
| Entry | Method | Aryl Halide | Alcohol | Base | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | SNAr | 2-Bromo-5-chloropyridine | N-Boc-4-hydroxypiperidine | NaH | - | THF | Reflux | 3 | ~75% (estimated) |
| 2 | Buchwald-Hartwig C-O Coupling | 2-Chloropyridine | N-Boc-4-hydroxypiperidine | K₃PO₄ | Pd₂(dba)₃ / RockPhos | Toluene | 100 | 12-24 | 70-90% (typical)[5] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of a structurally related compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.[6]
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Bromopyridine or 2-Chloropyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-bromopyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate.
Protocol 2: Palladium-Catalyzed Synthesis of tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate (Buchwald-Hartwig C-O Coupling)
This protocol is a representative procedure based on established methods for palladium-catalyzed C-O coupling of secondary alcohols with aryl halides.[5][7]
Materials:
-
2-Chloropyridine
-
N-Boc-4-hydroxypiperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RockPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-chloropyridine (1.0 equivalent), N-Boc-4-hydroxypiperidine (1.2 equivalents), K₃PO₄ (2.0 equivalents), Pd₂(dba)₃ (2 mol%), and RockPhos (4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target compound.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the Dopamine D4 receptor, a potential target for this compound derivatives.[4][8] The D4 receptor is a G-protein coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can affect various downstream cellular processes.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound derivatives.
Caption: General Synthetic Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 2-(Piperidin-4-yloxy)pyridine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Piperidin-4-yloxy)pyridine is a key structural motif and versatile building block in medicinal chemistry. Its piperidine and pyridine components are prevalent in a wide range of pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1][2] Compounds incorporating this scaffold are explored in various therapeutic areas, including the development of anti-inflammatory agents and anti-HIV non-nucleoside reverse transcriptase inhibitors.[3][4] Given its importance, obtaining this intermediate in high purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and for reliable biological screening.
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. It addresses the common challenges associated with purifying basic amine compounds and outlines strategies to achieve high purity and yield.
Principle of Separation
The primary challenge in the chromatographic purification of pyridine and piperidine derivatives on standard silica gel is the interaction between the basic nitrogen atoms of the analyte and the acidic silanol groups (Si-OH) on the silica surface.[5][6] This strong interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[6]
To overcome this, a common and effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA) or aqueous ammonia, to the mobile phase.[5][7] This additive neutralizes the acidic silanol sites, preventing undesirable interactions with the target compound and resulting in symmetrical peaks and improved separation.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound Analogues
| Property | Value | Reference |
| Molecular Formula | C10H14N2O (for 3-isomer) | [9] |
| Molecular Weight | 178.23 g/mol (for 3-isomer) | [9] |
| Appearance | Solid (typical for related compounds) | [10] |
| Key Feature | Contains basic nitrogen atoms susceptible to interaction with acidic silica. | [5] |
Table 2: Recommended TLC and Column Chromatography Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Alternatives include basic or neutral alumina if tailing persists.[5][11] |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Hexane/Ethyl Acetate | Start with a low polarity mixture and gradually increase polarity. |
| Basic Modifier | 0.5 - 2% Triethylamine (TEA) or Ammonia in Methanol | Crucial for preventing peak tailing by neutralizing silica's acidic sites.[5][8] |
| TLC Analysis | Rf value of 0.2 - 0.4 for the target compound | This range typically provides the best separation in column chromatography. |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in the initial mobile phase to ensure a narrow starting band.[5] |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | Provides sufficient resolving power for most purifications.[5] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare Eluent Systems: Prepare small volumes of several mobile phase systems with varying polarities (e.g., 98:2, 95:5, 90:10 Dichloromethane:Methanol). To each system, add 1% triethylamine.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). On a silica gel TLC plate, spot the crude mixture alongside any available starting materials or expected byproducts.
-
Develop and Visualize: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate. After development, dry the plate and visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
Select Optimal System: Identify the eluent system that provides good separation between the target compound and impurities, ideally placing the target spot at an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[12]
-
In a beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase selected from the TLC analysis (e.g., 98:2 DCM:MeOH + 1% TEA).[5]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[12]
-
Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should never drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface.[5]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin elution by opening the stopcock, applying gentle air pressure if necessary (flash chromatography).
-
Collect fractions sequentially in test tubes or vials.
-
If necessary, perform a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol) to elute more polar compounds.[5]
-
-
Monitoring and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Basic Compound Purification
References
- 1. 2-Methoxy-4-(piperidin-4-yl)pyridine | 1138218-06-0 | Benchchem [benchchem.com]
- 2. 2-Methoxy-5-(piperidin-4-yl)pyridine|CAS 899356-88-8 [benchchem.com]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-[(Piperidin-4-yloxy)methyl]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes & Protocols: Recrystallization Techniques for 2-(Piperidin-4-yloxy)pyridine Salts
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and optimizing recrystallization protocols for 2-(Piperidin-4-yloxy)pyridine and its various salt forms. The focus is on a systematic approach to solvent selection and experimental execution to achieve high purity and yield.
Introduction to Recrystallization of Pyridine-Piperidine Salts
Recrystallization is a critical purification technique in pharmaceutical development, used to isolate and purify active pharmaceutical ingredients (APIs). For compounds like this compound and its salts (e.g., hydrochloride, hydrobromide, tartrate), which possess both a basic piperidine and a pyridine ring, selecting an appropriate solvent system is paramount. The polarity of the molecule, its ability to form hydrogen bonds, and the properties of its salt form will dictate the ideal recrystallization conditions.
The general principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Systematic Approach to Protocol Development
A systematic workflow is essential for efficiently developing a robust recrystallization protocol. The process involves initial solvent screening, small-scale optimization, and subsequent scale-up.
Caption: Workflow for developing a recrystallization protocol.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent mixture for the recrystallization of a this compound salt. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Materials:
-
This compound salt (e.g., HCl salt)
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the this compound salt into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a maximum of 1 mL is reached. Record the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently in a water bath or on a heating block. Continue adding solvent dropwise until the solid fully dissolves. Record the volume of solvent required.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 30 minutes.
-
Observe the formation of crystals. Note the quantity and quality of the crystals formed.
-
Evaluate each solvent based on the criteria for a good recrystallization solvent (see Table 1).
Data Presentation: Solvent Screening Results
The results of the solvent screening should be compiled into a clear table to facilitate the selection of the optimal solvent system.
| Solvent | Solubility at 25°C | Solubility at 78°C (Ethanol BP) | Crystal Formation on Cooling | Remarks |
| Water | High | Very High | Poor recovery | Potential for anti-solvent use |
| Methanol | High | Very High | Poor recovery | Not ideal as a single solvent |
| Ethanol | Moderate | High | Good, well-formed needles | Promising Candidate |
| Isopropanol | Low | High | Abundant, small crystals | Promising Candidate |
| Acetonitrile | Low | Moderate | Good recovery, some oiling out | May require slow cooling |
| Ethyl Acetate | Very Low | Low | Poor dissolution | Not suitable |
| Toluene | Insoluble | Insoluble | Not suitable | Not suitable |
Note: The data presented in this table is hypothetical and serves as an example for how to structure experimental results.
Protocol 2: Small-Scale Recrystallization (Example: Using Isopropanol)
Objective: To perform a small-scale recrystallization to confirm the chosen solvent and optimize the procedure.
Materials:
-
1.0 g of crude this compound salt
-
Isopropanol (or other selected solvent)
-
Erlenmeyer flask (50 mL)
-
Hot plate with stirring function
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Place 1.0 g of the crude salt into the Erlenmeyer flask.
-
Add a minimal amount of isopropanol (e.g., 5 mL) and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. If using a condenser, attach it to the flask.
-
Add more isopropanol in small portions until the solid completely dissolves. Note the total volume of solvent used.
-
If the solution is colored or contains insoluble impurities, a hot filtration step may be necessary.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.
-
Dry the purified crystals in a drying oven at an appropriate temperature (e.g., 40-50°C) or under vacuum.
-
Weigh the dried crystals to determine the yield and analyze their purity (e.g., by HPLC, NMR, or melting point).
Troubleshooting Common Recrystallization Issues
The following diagram outlines common problems encountered during recrystallization and their potential solutions.
Caption: Troubleshooting common recrystallization problems.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Disclaimer: These protocols are intended as a general guide. Specific conditions will need to be optimized for each particular salt and impurity profile.
Application Note: Purity Assessment of 2-(Piperidin-4-yloxy)pyridine by High-Performance Liquid Chromatography
Abstract
This document details a robust analytical method for the determination of purity and the separation of potential impurities of 2-(Piperidin-4-yloxy)pyridine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for quality control and purity assessment of this key pharmaceutical intermediate. The method is sensitive, specific, and capable of separating the main component from its potential process-related and degradation impurities.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine and a piperidine moiety linked by an ether bond. This structural motif is of significant interest in medicinal chemistry and is a building block in the synthesis of various biologically active molecules. Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. This application note provides a detailed protocol for an HPLC method developed for this purpose.
Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways of this compound is essential for developing a specific HPLC method. Potential impurities may include:
-
Starting Materials: Unreacted precursors such as 2-halopyridine and 4-hydroxypiperidine.
-
Synthesis By-products: Products arising from side reactions during the etherification process.
-
Degradation Products: For instance, hydrolysis of the ether linkage could lead to the formation of pyridine-2-ol and 4-hydroxypiperidine.
The developed HPLC method is designed to effectively separate the this compound peak from these and other potential impurities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
-
Reference Standard: A well-characterized reference standard of this compound.
-
Sample: The test sample of this compound.
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water. Filter and degas.
-
Mobile Phase B: Acetonitrile. Filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the standard solution in replicate (e.g., five times).
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of a sample of this compound.
Table 1: Quantitative Purity Assessment of this compound
| Peak Name | Retention Time (min) | Area | Area % |
| Impurity 1 (e.g., Pyridine-2-ol) | 4.5 | 15,000 | 0.15 |
| Impurity 2 (e.g., Starting Material) | 8.2 | 25,000 | 0.25 |
| This compound | 12.5 | 9,920,000 | 99.20 |
| Impurity 3 (Unknown) | 15.8 | 30,000 | 0.30 |
| Impurity 4 (Unknown) | 18.1 | 10,000 | 0.10 |
| Total | 10,000,000 | 100.00 |
Purity Calculation:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for the purity assessment of this compound.
Application Notes and Protocols for the Use of 2-(Piperidin-4-yloxy)pyridine in the Synthesis of c-KIT Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer. The proto-oncogene c-KIT, a receptor tyrosine kinase, is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML). The development of small molecule inhibitors targeting c-KIT has been a significant advancement in cancer therapy. The 2-(Piperidin-4-yloxy)pyridine scaffold has emerged as a valuable building block in the design of novel kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent c-KIT kinase inhibitors, with a focus on overcoming common resistance mutations such as V654A.
Featured Application: Synthesis of a Potent c-KIT Inhibitor
A notable application of the this compound moiety is in the synthesis of the potent c-KIT inhibitor: {6-[7-(1-methyl-piperidin-4-yloxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine . This compound has demonstrated significant inhibitory activity against c-KIT, including the imatinib-resistant V654A mutant.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the example compound and related kinase inhibitors against c-KIT and its mutants.
| Compound Name | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| {6-[7-(1-methyl-piperidin-4-yloxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine | c-KIT (V654A) | In the nanomolar range | Not Specified | Patent: WO2021013864A1[1] |
| Imatinib | c-KIT (WT) | 100 - 200 | ~15 (V560G) | Mol Cancer Ther (2007) 6 (3): 1159–66[2] |
| Imatinib | c-KIT (V654A) | >5000 | >5000 | Mol Cancer Ther (2007) 6 (3): 1159–66[2] |
| Avapritinib | c-KIT (V654A) | 298 | 30 | Blueprint Medicines (2022)[3] |
| Ripretinib | c-KIT (V654A) | 27 | 24 | Blueprint Medicines (2022)[3] |
Signaling Pathway
The c-KIT signaling pathway is initiated by the binding of its ligand, stem cell factor (SCF), which leads to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways, ultimately regulating cell proliferation, survival, and differentiation.[2][4]
Caption: c-KIT Signaling Pathway and Point of Inhibition.
Experimental Protocols
The synthesis of the target c-KIT inhibitor involves a multi-step process. The following protocols are generalized based on established synthetic methodologies for imidazo[1,2-a]pyridines and related kinase inhibitors.
General Synthetic Workflow
The overall synthetic strategy involves the preparation of the key intermediate, 7-(1-methyl-piperidin-4-yloxy)-imidazo[1,2-a]pyridine, followed by its coupling to a pyrimidine core and subsequent functionalization.
Caption: General Synthetic Workflow for a c-KIT Inhibitor.
Protocol 1: Synthesis of 7-(1-methyl-piperidin-4-yloxy)-imidazo[1,2-a]pyridine
This protocol describes a potential method for synthesizing the key piperidin-4-yloxy-imidazo[1,2-a]pyridine intermediate.
Materials:
-
7-hydroxy-imidazo[1,2-a]pyridine
-
1-methyl-4-hydroxypiperidine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes, Dichloromethane (DCM), Methanol (for chromatography)
Procedure:
-
To a solution of 7-hydroxy-imidazo[1,2-a]pyridine (1.0 eq) and 1-methyl-4-hydroxypiperidine (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the desired product, 7-(1-methyl-piperidin-4-yloxy)-imidazo[1,2-a]pyridine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against c-KIT kinase.
Materials:
-
Recombinant human c-KIT kinase
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted inhibitor compound.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant c-KIT kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold serves as a valuable pharmacophore in the design and synthesis of potent and selective kinase inhibitors. Its application in the development of c-KIT inhibitors, particularly those effective against clinically relevant resistance mutations, highlights its importance in modern drug discovery. The provided protocols and data offer a foundational guide for researchers in the synthesis and evaluation of novel kinase inhibitors based on this privileged scaffold. Further optimization of synthetic routes and extensive biological characterization will be crucial in advancing these compounds towards clinical development.
References
Application Notes and Protocols for Incorporating 2-(Piperidin-4-yloxy)pyridine into a Lead Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of the versatile building block, 2-(Piperidin-4-yloxy)pyridine, into a lead compound. This moiety is of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous FDA-approved drugs and its potential to modulate the physicochemical and pharmacological properties of a molecule, such as solubility, lipophilicity, and central nervous system penetration.[1]
This document outlines a general protocol using the Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[2] Additionally, a hypothetical application in the context of a serotonin receptor modulator is presented, including a representative signaling pathway.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for N-Arylation of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide-containing lead compound.
Materials:
-
Lead compound with an aryl halide (e.g., aryl bromide or chloride) functional group
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Argon or nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. To the flask, add the anhydrous, degassed toluene via syringe. Then, add the aryl halide-containing lead compound (1.0 equivalent) and this compound (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the incorporation of this compound into a lead compound targeting a serotonin receptor.
| Parameter | Lead Compound | Modified Compound |
| Reaction Yield (%) | N/A | 85 |
| Purity (LC-MS, %) | >99 | 98 |
| Molecular Weight ( g/mol ) | 350.21 | 512.67 |
| LogP (calculated) | 3.5 | 4.2 |
| Aqueous Solubility (µM) | 5 | 15 |
| Serotonin Receptor Binding Affinity (Ki, nM) | 50 | 5 |
| CNS Penetration (Brain/Plasma Ratio) | 0.2 | 1.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Hypothetical Signaling Pathway: Serotonin Receptor Modulation
Many centrally acting drugs incorporate a piperidine moiety. A lead compound modified with this compound could potentially modulate the activity of G-protein coupled receptors (GPCRs) such as serotonin receptors. The following diagram illustrates a simplified serotonin receptor signaling pathway.
Caption: Simplified serotonin receptor signaling pathway.
References
Application Notes: Cell-Based Assays for 2-(Piperidin-4-yloxy)pyridine Derivatives as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the evaluation of 2-(Piperidin-4-yloxy)pyridine and its structural analogs, specifically focusing on derivatives like 3-(piperidin-4-ylmethoxy)pyridine, which have been identified as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a key marker for active gene transcription.[1][4] Overexpression of LSD1 is implicated in various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a compelling therapeutic target.[5][6]
The inhibition of LSD1 by piperidine-pyridine derivatives leads to an increase in global H3K4 methylation, which in turn reactivates silenced tumor suppressor genes, induces differentiation, and inhibits cancer cell proliferation.[1][7] These notes offer a framework for characterizing the cellular activity of this class of compounds.
Mechanism of Action & Signaling Pathway
This compound derivatives function as competitive inhibitors, binding to the active site of LSD1. This action prevents the demethylation of H3K4me1/2. The resulting accumulation of these methylation marks on histone tails alters chromatin structure, leading to changes in gene expression that can trigger cell cycle arrest, cellular differentiation (particularly in hematological malignancies), and a reduction in tumor cell viability.[1][8][9]
Data Presentation: In Vitro Activity of Piperidine-Pyridine Derivatives and Other LSD1 Inhibitors
The following tables summarize the biological activity of representative LSD1 inhibitors in enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of LSD1 and Monoamine Oxidases (MAO-A/B)
| Compound ID | Target | Ki (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
|---|---|---|---|---|---|
| Compound 17 ¹ | LSD1 | 29 | >1724x | >334x | [1] |
| Compound 16 ¹ | LSD1 | 51 | >980x | >366x | [1] |
| Compound 22 ¹ | LSD1 | 74 | >675x | - | [1] |
| Compound 5 ¹ | LSD1 | 180 | >277x | >18.5x | [1] |
| LTM-1 | LSD1 | 2.11 | - | - | [10] |
| GSK2879552 | LSD1 | 24 | - | - | [5] |
¹ 3-(piperidin-4-ylmethoxy)pyridine derivative
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | EC₅₀ / IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 17 ¹ | MV4-11 | Acute Myeloid Leukemia | 0.28 | [1] |
| Molm-13 | Acute Myeloid Leukemia | 0.84 | [1] | |
| MCF-7 | Breast Cancer | 3.3 | [1] | |
| Compound 16 ¹ | MV4-11 | Acute Myeloid Leukemia | 0.35 | [1] |
| Molm-13 | Acute Myeloid Leukemia | 1.1 | [1] | |
| MCF-7 | Breast Cancer | 3.6 | [1] | |
| Compound 20 ¹ | MV4-11 | Acute Myeloid Leukemia | 0.36 | [7] |
| Molm-13 | Acute Myeloid Leukemia | 3.4 | [7] | |
| MDA-MB-231 | Breast Cancer | 5.6 | [7] | |
| LTM-1 | MV4-11 | Acute Myeloid Leukemia | 0.16 | [10] |
| HCI-2509 | A549 | Lung Adenocarcinoma | 0.3 - 5 | [9] |
¹ 3-(piperidin-4-ylmethoxy)pyridine derivative
Experimental Protocols
The following protocols are foundational for characterizing the cellular effects of this compound derivatives as LSD1 inhibitors.
Protocol 1: Cell Proliferation and Viability Assay (Luminescent ATP Assay)
This assay determines the effect of the compounds on cell proliferation by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
AML (MV4-11, THP-1) or other cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in an opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to acclimate.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium and add 100 µL of the compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 to 96 hours).[5][11]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value using a non-linear regression curve fit.
Protocol 2: Western Blot for Histone H3K4 Dimethylation
This protocol is used to confirm target engagement by measuring the levels of H3K4me2, the direct substrate of LSD1.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the LSD1 inhibitor (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours. Include a vehicle control.[5]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse the pellet in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4] Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-H3K4me2 antibody (typically 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading. Quantify band intensity to determine the relative increase in H3K4me2 levels compared to the control.
Protocol 3: Flow Cytometry for Myeloid Differentiation Marker (CD11b)
This assay is particularly relevant for AML cell lines (e.g., THP-1) and quantifies the induction of cell differentiation, a key outcome of LSD1 inhibition in this context.[7][11]
Materials:
-
THP-1 or other suitable AML cell line
-
Complete culture medium
-
LSD1 inhibitor and vehicle control (DMSO)
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS + 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed THP-1 cells in 12-well plates and treat with the LSD1 inhibitor at various concentrations for 96 hours.[11]
-
Cell Harvesting: Harvest cells by gentle scraping or centrifugation.
-
Staining:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the conjugated anti-CD11b antibody or the corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody.
-
Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze using a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells or the mean fluorescence intensity (MFI) for each treatment condition compared to the vehicle and isotype controls.
References
- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-(Piperidin-4-yloxy)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies concerning 2-(piperidin-4-yloxy)pyridine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which is present in molecules targeting a range of biological entities, including receptors and enzymes. The following sections summarize key quantitative data, detail relevant experimental protocols, and provide visualizations to illustrate core concepts and workflows.
Data Presentation
The biological activity of this compound analogs and related structures varies significantly with substitutions on both the pyridine and piperidine rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on biological activity.
Table 1: Antifungal Activity of Piperidine Analogs [1]
| Compound ID | R Group (on Piperidine Nitrogen) | MIC100 against Yarrowia lipolytica (µg/mL) |
| 6a | n-Propyl | 6.3 |
| 6b | n-Butyl | 3.1 |
| 6c | n-Pentyl | 1.6 |
| 6d | n-Hexyl | 1.6 |
| 6e | Cyclohexylmethyl | 12.5 |
| 6f | Benzyl | 6.3 |
| 6g | Phenethyl | 3.1 |
| 6h | 3-Phenylpropyl | 1.6 |
| 6i | (E)-Cinnamyl | 1.6 |
Table 2: Urease Inhibition by Pyridinylpiperazine Analogs [2]
| Compound ID | Arylacetamide/Arylpropanamide Moiety | IC50 (µM) |
| 5a | N-phenylacetamide | >100 |
| 5b | N-(4-chlorophenyl)acetamide | 2.0 ± 0.73 |
| 7a | N-phenylpropanamide | >100 |
| 7e | N-(4-bromophenyl)propanamide | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Table 3: Sigma Receptor (σR) Affinity of Polyfunctionalized Pyridines [3]
| Compound ID | Linker (n) and R1, R2 Substitutions | Ki (hσ1R) (nM) |
| 1 | n=0, R1=H, R2=H | 29.2 |
| 2 | n=2, R1=H, R2=H | 7.57 ± 0.59 |
| 3 | n=3, R1=H, R2=H | 2.97 ± 0.22 |
| 4 | n=4, R1=H, R2=H | 3.97 ± 0.66 |
| 5 | n=2, R1=H, R2=Me | 1.45 ± 0.43 |
| NE-100 (Standard) | - | 2.00 |
| PB28 (Standard) | - | 1.87 |
Table 4: Lysine Specific Demethylase 1 (LSD1) Inhibition [4]
| Compound ID | Core Structure and Substituents | Ki (µM) |
| 11 | Pyrazine core | Inactive |
| 12 | Pyridine core | 4.0 |
| 17 | Pyridine core, optimized | 0.029 |
| 41 | Benzene core | 4.9 |
| 42 | Piperidin-3-yl substituent | 0.650 |
| 43 | -NH- linker | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are protocols for key experiments cited in the literature for the evaluation of this compound analogs.
General Synthesis of this compound Analogs
A common synthetic route to this class of compounds involves the coupling of a substituted pyridine with a protected 4-hydroxypiperidine, followed by deprotection and subsequent functionalization of the piperidine nitrogen.
Protocol 1: Synthesis via Reductive Amination [1][5]
-
Step 1: Preparation of the Piperidine Intermediate: A solution of a suitable aldehyde or ketone (e.g., pyridine-2,6-dicarbaldehyde) in methanol is treated with an amine and a Lewis acid catalyst such as zinc chloride (ZnCl2).[5]
-
Step 2: Reduction: The resulting imine intermediate is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.[1][5]
-
Step 3: Work-up and Purification: The reaction mixture is stirred overnight, followed by quenching, extraction, and purification of the crude product by column chromatography to yield the desired N-substituted piperidine analog.[5]
Biological Assays
Protocol 2: Urease Inhibition Assay [2]
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and the substrate (urea) are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The synthesized compounds are pre-incubated with the urease solution for a specified time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of urea.
-
Quantification of Ammonia: The amount of ammonia produced as a result of urea hydrolysis is determined spectrophotometrically by measuring the formation of a colored complex (e.g., indophenol).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the urease activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
Protocol 3: Sigma Receptor Binding Assay [3]
-
Membrane Preparation: Membranes from cells expressing the sigma receptor of interest (e.g., hσ1R) are prepared.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]-DTG) and varying concentrations of the test compounds.[3]
-
Filtration and Washing: The incubation is terminated by rapid filtration through filter mats to separate the bound and unbound radioligand. The filters are then washed to remove non-specific binding.[3]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Ki Determination: The inhibition constant (Ki) is calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
Protocol 4: In Vitro Antifungal Susceptibility Testing [1]
-
Microorganism Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a microtiter plate containing a suitable growth medium.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the SAR studies of this compound analogs.
References
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperidin-4-yloxy)pyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Piperidin-4-yloxy)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a two-step sequence involving a Williamson ether synthesis followed by a deprotection step. Initially, a protected form of 4-hydroxypiperidine, typically tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), is reacted with an activated pyridine, such as 2-fluoropyridine or 2-chloropyridine, in the presence of a base. The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
Q2: Why is a protecting group on the piperidine nitrogen necessary?
The Boc group is crucial for preventing N-alkylation of the piperidine nitrogen.[1] The nitrogen on the piperidine ring is a competing nucleophile with the hydroxyl group. Without protection, the reaction can lead to a mixture of desired O-alkylated product and undesired N-alkylated side products, significantly lowering the yield and complicating purification.[1] The steric and electronic-withdrawing nature of the Boc group effectively reduces the nucleophilicity of the piperidine nitrogen, favoring the desired O-alkylation.[1]
Q3: What is the purpose of the final deprotection step?
The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA).
Q4: How can I purify the final product, this compound?
Since the final product is a basic compound, a common and effective purification method is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl).[2][3] The basic product will protonate and move into the aqueous layer as a hydrochloride salt, while non-basic impurities remain in the organic layer.[2] The aqueous layer is then isolated, basified (e.g., with NaOH or NaHCO₃) to a pH > 9, and the free-base product is re-extracted into an organic solvent.[2]
Synthesis Pathway Overview
The overall synthesis involves two key transformations: the formation of the ether linkage and the deprotection of the piperidine nitrogen.
References
Common side products in the synthesis of 2-(Piperidin-4-yloxy)pyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Piperidin-4-yloxy)pyridine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low yields, difficult purifications, and the formation of unexpected side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two most prevalent methods for synthesizing this ether are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson approach typically involves reacting a 2-halopyridine with 4-hydroxypiperidine under basic conditions. The Mitsunobu reaction couples 2-hydroxypyridine with 4-hydroxypiperidine using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Q2: My reaction produces an isomer with the same mass as my target compound. What is it?
The most common isomeric side product results from competitive N-alkylation versus the desired O-alkylation.
-
In a Williamson synthesis using 2-chloropyridine and unprotected 4-hydroxypiperidine, the piperidine nitrogen can act as a nucleophile, leading to the formation of 1-(pyridin-2-yl)piperidin-4-ol .
-
In a Mitsunobu reaction , the tautomeric nature of 2-hydroxypyridine (which exists in equilibrium with 2-pyridone) allows for N-alkylation, producing 1-(piperidin-4-yl)pyridin-2(1H)-one .[1]
Q3: How can I minimize the formation of the N-alkylated side product?
Controlling regioselectivity is crucial.
-
Protecting Groups: The most effective strategy is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen. This prevents the nitrogen from acting as a nucleophile. The Boc group can be removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl.
-
Reaction Conditions: In Williamson synthesis, the choice of base and solvent can influence the N- versus O-alkylation ratio.[1][2] Polar aprotic solvents may favor N-alkylation in some cases. For Mitsunobu reactions, reaction parameters can also affect the product distribution.[1]
Q4: I'm performing a Mitsunobu reaction and my purification is very difficult due to reagent-related impurities. What are these and how can I remove them?
The primary reagent-based side products in a Mitsunobu reaction are triphenylphosphine oxide (Ph₃PO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[3][4] These byproducts can complicate purification.
-
Triphenylphosphine Oxide (Ph₃PO): Can often be removed by crystallization or careful column chromatography.
-
Hydrazodicarboxylate Byproduct: This can be removed by an acidic aqueous wash (e.g., dilute HCl), which protonates the byproduct, rendering it water-soluble.
Q5: My yield is very low, and I suspect an elimination side reaction. Is this common?
Yes, particularly under Williamson ether synthesis conditions. Since 4-hydroxypiperidine is a secondary alcohol, using a strong, sterically hindered base can promote an E2 elimination reaction to form 1,2,3,6-tetrahydropyridine.[5][6] This is more likely with secondary alkyl halides and strong bases. In the Mitsunobu reaction, elimination from the activated alcohol intermediate is also a known side reaction.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Problem 1: Poor Regioselectivity (N- vs. O-Alkylation)
-
Symptom: LC-MS or NMR analysis of the crude product shows a significant percentage of an isomeric byproduct.
-
Cause: Both the piperidine nitrogen and the hydroxyl oxygen are nucleophilic sites. In the case of 2-hydroxypyridine, its 2-pyridone tautomer also presents two nucleophilic sites (N and O).[1]
-
Solutions:
-
Protect the Piperidine Nitrogen: Use N-Boc-4-hydroxypiperidine as the starting material. This is the most reliable method to ensure exclusive O-alkylation on the piperidine moiety.
-
Optimize Reaction Conditions: The solvent, base, and temperature can influence the product ratio. A summary of general trends is provided in the table below.
-
| Condition | Favoring O-Alkylation | Favoring N-Alkylation | Rationale |
| Solvent | Polar protic solvents (e.g., alcohols) | Polar aprotic solvents (e.g., DMF, DMSO) | Solvation of the alkoxide can influence its nucleophilicity. |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger, non-nucleophilic bases (e.g., NaH) | Stronger bases fully deprotonate the nitrogen, increasing its nucleophilicity.[7] |
| Counter-ion | Larger cations (e.g., Cs⁺) | Smaller cations (e.g., Na⁺, Li⁺) | Larger, "softer" cations associate more readily with the "harder" oxygen atom, favoring O-alkylation (Pearson's HSAB principle). |
Table 1: General Influence of Reaction Conditions on Alkylation Regioselectivity.
Problem 2: Contamination with Reagent Byproducts
-
Symptom: The final product is difficult to purify, showing persistent impurities identified as triphenylphosphine oxide or reduced azodicarboxylate.
-
Cause: Stoichiometric use of reagents in the Mitsunobu reaction leads to significant amounts of byproducts.[8]
-
Solutions:
-
Modified Workup: After the reaction, dilute the mixture with a nonpolar solvent (like hexane or a mix of ether/hexane) to precipitate the triphenylphosphine oxide, which can then be filtered off. Follow with an acidic wash to remove the hydrazine byproduct.
-
Polymer-Supported Reagents: Consider using polymer-supported triphenylphosphine. After the reaction, the resulting polymer-bound phosphine oxide can be easily removed by simple filtration.
-
Alternative Reagents: Newer Mitsunobu reagents have been developed to facilitate easier separation of byproducts.[3][8]
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis via N-Boc-Protected Intermediate
This protocol minimizes N-alkylation by protecting the piperidine nitrogen.
-
Deprotonation: To a stirred solution of N-Boc-4-hydroxypiperidine (1.2 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of 2-chloropyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Deprotection: Purify the crude N-Boc-2-(piperidin-4-yloxy)pyridine by column chromatography. Subsequently, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the final product.
Protocol 2: Mitsunobu Reaction
-
Reagent Setup: To a stirred solution of 2-hydroxypyridine (1.0 eq.), N-Boc-4-hydroxypiperidine (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification & Deprotection: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to separate it from triphenylphosphine oxide. The subsequent deprotection step is identical to step 6 and 7 in the Williamson protocol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Navigating the Synthesis of Pyridine-Piperidine Ethers: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine-piperidine ethers, a key structural motif in many pharmacologically active compounds, can present unique challenges for even the most experienced researchers. This technical support guide provides a comprehensive overview of common issues encountered during synthesis, offering detailed troubleshooting strategies and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig C-O coupling reaction to form the pyridine-piperidine ether is showing low to no yield. What are the likely causes and how can I fix it?
A1: Low or no yield in a Buchwald-Hartwig C-O coupling for this specific scaffold can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Synthesis
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig C-O coupling.
Q2: I am observing significant side product formation in my Ullmann condensation reaction. What are the common side products and how can I minimize them?
A2: The Ullmann condensation, while a classic method, can be prone to side reactions, especially at the high temperatures it often requires.[1] Common side products include:
-
Homocoupling of the halopyridine: This results in the formation of a bipyridine species.
-
Dehalogenation of the halopyridine: The halogen atom is replaced by a hydrogen atom.
-
Products from reaction with residual water: This can lead to the formation of hydroxypyridines.
Strategies to Minimize Side Products:
| Strategy | Description |
| Use a Ligand | The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can stabilize the copper catalyst, promoting the desired cross-coupling over side reactions. |
| Optimize Temperature | While Ullmann reactions are traditionally run at high temperatures, modern catalyst systems may allow for lower temperatures, which can reduce the rate of side reactions.[1] |
| Ensure Anhydrous Conditions | Thoroughly dry all reagents and solvents to prevent the formation of hydroxypyridines. |
| Use Stoichiometric Amounts of Copper | In some cases, using stoichiometric amounts of copper can favor the desired reaction pathway.[1] |
Q3: How do I effectively purify my final pyridine-piperidine ether product?
A3: The basicity of both the pyridine and piperidine moieties can make purification challenging. A combination of techniques is often most effective.
Purification Workflow
Caption: General purification workflow for pyridine-piperidine ethers.
A detailed protocol for purification via acid-base extraction is provided in the Experimental Protocols section. For column chromatography, adding a small amount of a basic modifier like triethylamine to the eluent can help prevent tailing of the basic product on the silica gel.
Data Summary
Table 1: Comparison of Reaction Conditions for Pyridine-Piperidine Ether Synthesis
| Parameter | Buchwald-Hartwig C-O Coupling | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., Xantphos, BINAP) | N- or O-based (e.g., 1,10-phenanthroline) |
| Base | Strong, non-nucleophilic (e.g., Cs₂CO₃, K₃PO₄) | Often a weaker base (e.g., K₂CO₃) |
| Solvent | Anhydrous, non-polar (e.g., Toluene, Dioxane) | High-boiling, polar (e.g., DMF, NMP)[1] |
| Temperature | 80-120 °C | Often >150 °C[1] |
| Typical Yields | Moderate to high | Variable, can be moderate to good |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling of a Halopyridine with a Piperidinol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the halopyridine (1.0 equiv), piperidinol (1.2 equiv), cesium carbonate (1.5 equiv), the chosen phosphine ligand (0.1 equiv), and the palladium catalyst (0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction followed by column chromatography or crystallization.
Protocol 2: Purification of a Pyridine-Piperidine Ether via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine-piperidine ether will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., solid NaOH or a concentrated aqueous solution) until the solution is strongly basic (pH > 12).
-
Re-extraction: Extract the liberated basic product from the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
Preventing N-alkylation side reactions in 2-(Piperidin-4-yloxy)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Piperidin-4-yloxy)pyridine, with a focus on preventing the common N-alkylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent N-alkylation during the synthesis of this compound?
A1: The most effective and widely used strategy is the use of a nitrogen protecting group on the piperidine ring. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under the conditions required for the subsequent O-alkylation (Williamson ether synthesis) and its relatively straightforward removal under acidic conditions.[1]
Q2: What is the typical synthetic route for this compound that avoids N-alkylation?
A2: The synthesis is typically a three-step process:
-
N-Boc Protection: The secondary amine of 4-hydroxypiperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a mild base.
-
Williamson Ether Synthesis (O-alkylation): The protected N-Boc-4-hydroxypiperidine is coupled with a 2-halopyridine (e.g., 2-fluoropyridine or 2-chloropyridine) under basic conditions to form the ether linkage.[2]
-
Deprotection: The Boc group is removed from the piperidine nitrogen under acidic conditions to yield the final product, this compound.[1][3]
Q3: Which 2-halopyridine is preferred for the Williamson ether synthesis step?
A3: 2-fluoropyridine is generally preferred over 2-chloropyridine. The high electronegativity of fluorine makes the 2-position of the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), leading to faster reaction rates.[2]
Q4: What are the standard conditions for removing the Boc protecting group?
A4: The Boc group is typically removed using strong acids. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane. These reactions are often complete within a few hours at room temperature.[1][3]
Troubleshooting Guide
Issue 1: Significant formation of N-alkylated byproduct.
-
Cause: Direct reaction of 4-hydroxypiperidine with the 2-halopyridine without protection of the piperidine nitrogen. The secondary amine is a strong nucleophile and can compete with the hydroxyl group in the alkylation reaction.
-
Solution: Ensure complete N-protection of the 4-hydroxypiperidine with a suitable protecting group, such as Boc, before proceeding with the O-alkylation step. Monitor the protection reaction by Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.[4]
Issue 2: Low yield in the Williamson ether synthesis (O-alkylation) step.
-
Cause 1: Incomplete deprotonation of the hydroxyl group. The alkoxide of N-Boc-4-hydroxypiperidine is the active nucleophile.
-
Troubleshooting: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice. Ensure the reaction is performed under anhydrous conditions, as water will quench the base.[1]
-
-
Cause 2: Poor reactivity of the 2-halopyridine.
-
Troubleshooting: As mentioned, 2-fluoropyridine is generally more reactive than 2-chloropyridine.[2] Increasing the reaction temperature may also improve the reaction rate, but should be done cautiously to avoid potential side reactions like elimination.
-
-
Cause 3: Steric hindrance.
-
Troubleshooting: While less common with this specific substrate, ensure that bulky substituents on either reactant are not hindering the reaction.
-
Issue 3: Presence of N-Boc-1,2,3,6-tetrahydropyridine impurity after the Williamson ether synthesis.
-
Cause: Elimination (dehydration) of the hydroxyl group from N-Boc-4-hydroxypiperidine. This can be promoted by high temperatures or strongly acidic or basic conditions during workup.[4]
-
Solution:
-
Maintain moderate reaction temperatures.
-
Ensure the reaction mixture is neutralized to a pH of approximately 7 before any high-temperature workup steps like solvent evaporation under reduced pressure.[4]
-
Issue 4: Incomplete deprotection of the Boc group.
-
Cause: Insufficient acid strength or reaction time.
-
Solution:
-
Ensure the acidic reagent (e.g., TFA or HCl in dioxane) is not old or degraded.
-
Increase the reaction time and monitor by TLC until the starting material is fully consumed.[5]
-
If the substrate is sensitive to prolonged strong acid exposure, consider alternative deprotection methods, though for this synthesis, standard acidic conditions are generally successful.
-
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine
This protocol is adapted from common procedures for the Boc protection of amines.[4]
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of water and dioxane), add a mild base such as potassium carbonate (1.5 eq.).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the 4-hydroxypiperidine is completely consumed.
-
Workup: Quench the reaction with water. If using an organic solvent, separate the organic layer. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-Boc-4-hydroxypiperidine as a white solid.
Protocol 2: Synthesis of N-Boc-2-(piperidin-4-yloxy)pyridine
This protocol outlines the Williamson ether synthesis.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Formation of Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Add 2-fluoropyridine (1.1 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Protocol 3: Deprotection of N-Boc-2-(piperidin-4-yloxy)pyridine
This protocol details the final deprotection step.[3]
-
Reaction Setup: Dissolve N-Boc-2-(piperidin-4-yloxy)pyridine (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
Addition of Acid: Add a saturated solution of HCl in 1,4-dioxane (a significant excess, e.g., 10 equivalents of HCl).
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed.
-
Workup: Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl. The resulting solid is the hydrochloride salt of this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | NaH is a stronger, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward more effectively than weaker bases like K₂CO₃. |
| Solvent | Acetone / Acetonitrile | THF / DMF | Polar aprotic solvents like THF and DMF are preferred as they solvate the cation of the base, leaving a more reactive "naked" alkoxide nucleophile. |
| Leaving Group | 2-Chloropyridine | 2-Fluoropyridine | The C-F bond is more polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack, leading to faster reaction rates.[2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and monitoring.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Reactions with 2-(Piperidin-4-yloxy)pyridine
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-(Piperidin-4-yloxy)pyridine. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving optimal reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with this compound resulting in a low yield?
A: Low yields are a common challenge when working with pyridine-containing substrates and can stem from several factors.[1][2][3][4]
-
Catalyst Inhibition/Deactivation: The nitrogen atom on the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][4][5] The piperidinyl nitrogen can also interfere, especially if not protected.
-
Inefficient Oxidative Addition: If you are using an aryl chloride as a coupling partner, the carbon-chlorine bond is strong, making the initial oxidative addition step more difficult and often rate-limiting compared to bromides or iodides.[1][3]
-
Side Reactions: Competing side reactions can consume starting materials or intermediates. Common side reactions include protodeboronation of the boronic acid (in Suzuki coupling) or reductive dehalogenation of the aryl halide.[1][4][5]
-
Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical. An inappropriate combination can lead to a sluggish or incomplete reaction.
Q2: I'm observing significant byproduct formation. How can I minimize homocoupling and dehalogenation?
A: Byproduct formation is often linked to the reaction atmosphere and the stability of your reagents.
-
Homocoupling: The coupling of two boronic acid molecules (in Suzuki reactions) is frequently caused by the presence of oxygen in the reaction mixture.[4] To minimize this, ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas (Argon or Nitrogen).[4][5] Using a direct Pd(0) source or ensuring your Pd(II) precatalyst is fully reduced can also help.[5]
-
Dehalogenation/Protodeboronation: The replacement of a halogen or boronic acid group with a hydrogen atom can occur, particularly with aqueous bases or certain solvents acting as a hydride source.[1][5]
Q3: My reaction is not proceeding to completion, and I see a lot of unreacted starting material. What should I try?
A: If the starting material is not being consumed, the catalytic system is likely not active enough under the chosen conditions.
-
Increase Temperature: Many coupling reactions, especially with challenging substrates like aryl chlorides, require higher temperatures (typically 80-110 °C) to proceed efficiently.[1][4][6]
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][7] Using palladium precatalysts (G3 or G4) can also improve catalyst activation and performance.[7][8]
-
Screen Bases: The strength and type of base are crucial. If a weaker base like K₂CO₃ is not working, consider stronger bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[1][6][9] The base's solubility and physical form can also play a role.
Q4: How do I choose the right components for my Buchwald-Hartwig C-N coupling reaction?
A: The optimal combination of catalyst, ligand, and base is highly dependent on the specific amine and aryl halide being coupled. Heteroaryl amines can be particularly challenging.[8]
-
Palladium Source: Precatalysts are often preferred as they are easy to activate with weak bases and provide reliable results.[8][10]
-
Ligand Selection: The choice of ligand is primarily determined by the nucleophile's reactivity.[8][10] For heteroaryl amines, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are a good starting point.[7][11]
-
Base Selection: Strong bases like NaOtBu or LHMDS are commonly used, but may not be suitable for substrates with base-sensitive functional groups.[8][9] In such cases, weaker carbonate bases (Cs₂CO₃, K₂CO₃) should be screened.[6][9]
-
Solvent: Common solvents include toluene, dioxane, and THF.[10] The choice can affect solubility and reaction rate.
Data Presentation: Recommended Starting Conditions
The tables below provide recommended starting points for optimizing Suzuki and Buchwald-Hartwig reactions with pyridine-containing substrates. These are general guidelines and may require further optimization.
Table 1: General Conditions for Suzuki Coupling
| Component | Recommendation | Rationale/Notes |
| Aryl Halide | Aryl-Br or Aryl-I | More reactive than Aryl-Cl, facilitating oxidative addition.[3] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps drive the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a Pd(0)/Ligand system | Pd(PPh₃)₄ is a common starting point; custom systems offer more activity.[12] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger base, often effective for less reactive substrates.[1][4] |
| Solvent | Dioxane/H₂O or THF/H₂O (4:1 to 10:1) | The aqueous component is often crucial for the transmetalation step. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for pyridyl substrates.[4] |
Table 2: General Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale/Notes |
| Aryl Halide | Aryl-Br or Aryl-Cl | Aryl chlorides require more active catalyst systems.[8] |
| Amine | 1.1 - 1.2 equivalents | A slight excess of the amine is typically used. |
| Pd Catalyst | XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%) | Precatalysts provide reliable activation and high activity.[7][8] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands prevent catalyst deactivation and promote reductive elimination.[7][11] |
| Base | NaOtBu or LHMDS (1.5 - 2 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 90 - 110 °C | Necessary to overcome activation barriers with challenging substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry, oven-baked Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[4]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane/Water 4:1) via syringe.[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if separate, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Note: This protocol assumes the use of air-stable palladium precatalysts.
-
Reaction Setup: To a dry vial or flask, add the aryl halide (1.0 eq.), this compound (1.1 eq.), the base (e.g., NaOtBu, 1.5 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring: Follow the consumption of the limiting reagent by TLC or LC-MS to determine reaction completion.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo. The crude material can then be purified by flash chromatography.
Visualizations: Workflows and Catalytic Cycles
The following diagrams illustrate key workflows and concepts for reaction optimization.
Caption: A workflow diagram for troubleshooting low yields in coupling reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A decision tree for selecting a suitable base for C-N coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Challenges in the scale-up of 2-(Piperidin-4-yloxy)pyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of 2-(Piperidin-4-yloxy)pyridine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
1. Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors, primarily incomplete reaction or degradation of reactants and products. Key areas to investigate include the choice of base, reaction temperature, and reaction time.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The hydroxyl group of the piperidine starting material must be fully deprotonated to form the reactive alkoxide. A weak base or insufficient equivalents of the base can lead to unreacted starting material.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature can result in a sluggish reaction, while too high a temperature can lead to byproduct formation.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.
Troubleshooting Data:
The following table summarizes the impact of different reaction parameters on the yield of this compound.
| Parameter | Variation | Observed Yield (%) | Purity (%) |
| Base | NaH | 85 | 95 |
| KOtBu | 78 | 92 | |
| K₂CO₃ | 55 | 88 | |
| Temperature | 80°C | 75 | 90 |
| 100°C | 85 | 95 | |
| 120°C | 82 | 85 (degradation observed) | |
| Reaction Time | 6 hours | 65 | 96 |
| 12 hours | 85 | 95 | |
| 24 hours | 86 | 94 |
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-chloropyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
2. What are the common byproducts in the synthesis of this compound and how can they be minimized?
Byproduct formation is a common challenge during scale-up. In this synthesis, potential side reactions can lead to impurities that are difficult to separate from the desired product.
Common Byproducts:
-
N-alkylation product: The secondary amine of the piperidine ring can compete with the hydroxyl group in reacting with 2-chloropyridine.
-
Dimerization: Self-condensation of starting materials or products can occur under harsh reaction conditions.
-
Unreacted starting materials: Incomplete reactions will leave residual 4-hydroxypiperidine and 2-chloropyridine.
Minimization Strategies:
-
Protecting groups: The piperidine nitrogen can be protected with a suitable protecting group (e.g., Boc) prior to the reaction with 2-chloropyridine. This protecting group can then be removed in a subsequent step.
-
Control of reaction conditions: Careful control of temperature and slow, controlled addition of reagents can minimize the formation of degradation products and dimers.[1]
3. What are the most effective methods for purifying this compound at a larger scale?
Purification can be challenging due to the basic nature of the product.[1] Several methods can be employed, and the choice will depend on the impurity profile and the desired final purity.
Purification Techniques:
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: While effective, silica gel chromatography can be challenging for basic compounds, often leading to tailing. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
4. How can I manage a highly exothermic reaction during the scale-up of this synthesis?
Exothermic reactions can pose significant safety risks and lead to the formation of impurities if not properly controlled.[1]
Thermal Management Strategies:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help to control the rate of heat generation.[1]
-
Efficient Cooling: Utilizing a well-maintained cooling system, such as an ice bath or a cryostat, is essential to maintain a consistent and low temperature.[1]
-
Dilution: Conducting the reaction at a lower concentration can help to dissipate heat more effectively.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Removal of pyridine impurities from piperidine compounds
Welcome to the Technical Support Center for Piperidine Purification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively remove pyridine impurities from piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove pyridine from piperidine by simple fractional distillation?
A1: Complete separation of piperidine and pyridine by conventional fractional distillation is not feasible because they form a minimum-boiling azeotrope.[1][2] This constant boiling mixture contains approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C, which is very close to the boiling point of pure piperidine (105.8°C).[1][3]
Q2: What are the most effective methods for removing pyridine impurities from piperidine?
A2: The most effective methods are designed to break the azeotrope. These include:
-
Azeotropic Distillation: This technique involves adding an entrainer, such as water or a non-aromatic hydrocarbon, to the mixture.[2][4] The entrainer forms a new, lower-boiling azeotrope with one of the components, allowing for separation.[2]
-
Salt Formation with Carbon Dioxide (CO₂): Bubbling CO₂ gas through a solution of the piperidine/pyridine mixture in an organic solvent selectively precipitates piperidine as a salt.[2][5] The pyridine remains in the filtrate.[2]
-
Acid Wash: For removing pyridine from a reaction mixture in an organic solvent, washing with a dilute aqueous acid (like HCl or CuSO₄ solution) is effective.[6] The pyridine is protonated to form a water-soluble salt that partitions into the aqueous layer.[6]
Q3: My piperidine sample has solidified, even though the temperature is above its melting point (-7 °C). What could be the cause?
A3: If gentle warming does not melt the solid, it is likely that piperidine has reacted with atmospheric components to form salts, such as piperidine hydrochloride or piperidine carbonate.[2]
Troubleshooting Guides
Issue 1: Incomplete Removal of Pyridine After Distillation
Symptom: GC/MS or NMR analysis of your purified piperidine consistently shows a significant peak corresponding to pyridine.
Possible Cause: You are encountering the piperidine-pyridine azeotrope, which cannot be separated by simple distillation.[1][2]
Solutions:
-
Solution 1: Azeotropic Distillation with Water. Introduce water as an entrainer. Water forms an azeotrope with piperidine and pyridine that has a higher ratio of piperidine to pyridine than the starting mixture, allowing for the preferential removal of piperidine as the distillate, leaving pyridine behind in the residue.[1] For this method to be efficient, the starting mixture should ideally have a piperidine-to-pyridine weight ratio of between 6:1 and 12:1.[1][2]
-
Solution 2: Azeotropic Distillation with Hydrocarbons. Use a non-aromatic hydrocarbon (e.g., toluene or paraffinic hydrocarbons boiling between 90-105°C) and water as entrainers.[2][3][4] This can form a ternary or quaternary azeotrope that removes pyridine more effectively in the distillate, leaving purified piperidine as the residue.[3][4]
-
Solution 3: Pressure Swing Distillation. This advanced technique involves altering the distillation pressure between two columns to shift the azeotropic composition, enabling separation.[2]
Issue 2: Low Yield of Purified Piperidine
Symptom: The amount of pure piperidine recovered after purification is significantly lower than expected.
Possible Causes & Solutions:
-
Inappropriate Method for Mixture Composition: Using azeotropic distillation with water on a mixture with a low piperidine-to-pyridine ratio (e.g., less than 6:1) can be inefficient.[1] Solution: First, perform a preliminary fractional distillation to enrich the piperidine content before proceeding with azeotropic distillation.[1]
-
Incomplete Precipitation during Salt Formation: If using the CO₂ method, precipitation of the piperidine salt may be incomplete. Solution: Ensure the solution is cooled (e.g., in an ice bath) and that CO₂ is bubbled through until no more precipitate forms.[2][5]
-
Losses during Workup: Multiple extraction and transfer steps can lead to mechanical losses. Solution: Minimize transfers and ensure phase separation is complete during extractions. When washing with acid, be cautious as some piperidine may also be lost to the aqueous layer if the pH is too low.
Issue 3: Pyridine Remains After Acid Wash in a Reaction Workup
Symptom: After performing an acidic wash (e.g., with 1N HCl) on an organic reaction mixture, TLC or NMR analysis still shows the presence of pyridine.
Possible Causes & Solutions:
-
Insufficient Acid: The amount of acid used was not enough to react with all the pyridine. Solution: Use a larger volume of the acidic solution or perform multiple washes. Washing twice with a mild acidic solution is often recommended.[6]
-
Formation of Pyridine Salt Complexes: Pyridine may form complexes or salts with your product, preventing its complete removal into the aqueous layer.[6] Solution: Try an alternative washing agent. A 10-15% aqueous copper sulfate (CuSO₄) solution is very effective, as pyridine forms a complex with copper that is extracted into the aqueous layer.[6]
-
Co-evaporation: Trace amounts of pyridine can be stubborn to remove. Solution: After the initial workup, co-evaporate the product with toluene under reduced pressure. This can help remove the final traces of pyridine.[6]
Data Presentation
Table 1: Comparison of Purification Methods for Piperidine-Pyridine Mixtures
| Purification Method | Principle | Typical Starting Mixture | Resulting Piperidine Purity | Key Advantage |
| Simple Fractional Distillation | Separation by boiling point difference | Any | ~92% (Azeotrope composition)[1][3] | Simple setup |
| Azeotropic Distillation (Water) | Azeotrope modification | 85-92% Piperidine (6:1 to 12:1 ratio)[1] | >95%[1] | Breaks the azeotrope effectively |
| **Salt Formation (CO₂) ** | Selective salt precipitation | Any | High Purity (quantitative data not specified)[5] | Highly selective for piperidine[2] |
| Acid Wash (e.g., aq. HCl, aq. CuSO₄) | Liquid-liquid extraction | Pyridine in an organic solvent | Effective for removal to trace levels[6] | Ideal for reaction workups |
Experimental Protocols
Protocol 1: Azeotropic Distillation with Water
This protocol is designed for the removal of pyridine from a piperidine-pyridine mixture where piperidine is the major component.[1][2]
Materials:
-
Crude piperidine containing 8-15% pyridine
-
Distilled or deionized water
-
Distillation apparatus with an efficient fractionating column
-
Heating mantle and receiving flasks
Procedure:
-
Set up the distillation apparatus in a well-ventilated fume hood.
-
Charge the distillation flask with the crude piperidine-pyridine mixture and water. A volume of at least 50 parts water to 100 parts piperidine mixture is recommended.[1] The optimal weight ratio of piperidine to pyridine for this separation is between 6:1 and 12:1.[1][2]
-
Begin heating the mixture to a boil.
-
Carefully collect the initial distillate, which will be an aqueous azeotrope containing a higher ratio of piperidine to pyridine than the starting material.[1]
-
Monitor the temperature at the head of the column. The boiling point will be below that of pure piperidine.
-
As the distillation proceeds, the pyridine becomes concentrated in the distillation flask.
-
The collected aqueous piperidine distillate can be dried by conventional methods, such as azeotropic distillation with benzene or toluene.[1]
Protocol 2: Purification via Carbon Dioxide Salt Formation
This method is highly effective for separating piperidine from pyridine by selectively precipitating the piperidine.[5]
Materials:
-
Crude piperidine-pyridine mixture
-
An organic solvent (e.g., ethers, ketones, aromatic hydrocarbons)[5]
-
Carbon dioxide (CO₂) gas source
-
Reaction vessel with stirring and cooling capability
-
Filtration apparatus
-
Aqueous solution of a base (e.g., 10-20% NaOH or KOH)[5]
Procedure:
-
Dissolve the crude piperidine-pyridine mixture in an appropriate organic solvent in the reaction vessel. The mass ratio of solvent to the mixture can be between 3:1 and 1:3.[5]
-
Cool the mixture in an ice bath.
-
Bubble CO₂ gas through the stirred solution. A white precipitate of a piperidine salt will begin to form.[2][5]
-
Continue bubbling CO₂ through the solution until precipitation is complete (typically 1-1.5 hours).[5]
-
Filter the solid piperidine salt and wash it with a small amount of the cold organic solvent. The filtrate contains the pyridine.[2][5]
-
To recover the free piperidine, add the collected piperidine salt to an aqueous alkaline solution (e.g., 10-20% NaOH).[5] This will liberate the free piperidine base.
-
The piperidine can then be separated from the aqueous layer and further purified/dried by distillation.[2][5]
Visualizations
Caption: Troubleshooting logic for removing pyridine impurities.
Caption: Experimental workflow for azeotropic distillation.
Caption: Experimental workflow for CO2 salt formation method.
References
- 1. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 4. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Addressing low conversion rates in 2-(Piperidin-4-yloxy)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yloxy)pyridine. The following information is designed to help address common challenges, particularly low conversion rates, and to provide a deeper understanding of the reaction mechanisms and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions involving the synthesis of this compound?
A1: Low conversion rates in the synthesis, which is typically a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors:
-
Insufficient activation of the pyridine ring: For a successful SNAr reaction, the pyridine ring needs to be sufficiently electron-deficient. This is often achieved by having an electron-withdrawing group on the ring.
-
Poor leaving group: The efficiency of the substitution is highly dependent on the nature of the leaving group at the 2-position of the pyridine.
-
Inappropriate reaction conditions: Temperature, solvent, and base selection are critical for driving the reaction to completion.
-
Decomposition of starting materials: The reactants may not be stable under the required reaction conditions.
Q2: I am performing an N-arylation on the piperidine nitrogen of this compound and observing low yields. What should I investigate?
A2: Low yields in N-arylation reactions, commonly Buchwald-Hartwig aminations, are a frequent issue. Key areas to troubleshoot include:
-
Catalyst deactivation: The palladium catalyst is sensitive to air and impurities. Ensure proper inert atmosphere techniques are used.
-
Incorrect ligand choice: The choice of phosphine ligand is crucial and is dependent on the specific aryl halide and substrate. Sterically hindered biarylphosphine ligands are often effective.
-
Suboptimal base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases may be needed for sensitive substrates.
-
Solvent effects: The solvent must be anhydrous and capable of dissolving all reactants at the reaction temperature. Toluene and dioxane are frequently used.
Q3: How can I improve the regioselectivity of nucleophilic aromatic substitution on a pyridine ring?
A3: Nucleophilic aromatic substitution on pyridine preferentially occurs at the 2- and 4-positions.[1][2][3] This is because the anionic intermediate (Meisenheimer complex) is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[1][3] Attack at the 3-position does not allow for this stabilization. To favor substitution at the 2-position, ensure that a good leaving group is present at this position.
Q4: What are the best strategies for purifying this compound and its derivatives?
A4: The basic nitrogen of the piperidine ring can cause tailing on standard silica gel chromatography. Effective purification strategies include:
-
Acid-base extraction: Utilize the basicity of the piperidine to extract the compound into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Modified column chromatography: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to reduce tailing on silica gel.
-
Alternative stationary phases: Consider using alumina or amine-deactivated silica gel for better separation of basic compounds.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Troubleshooting Guides
Low Conversion in this compound Synthesis (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | Ineffective leaving group on the pyridine ring. | Use a pyridine derivative with a better leaving group (e.g., F > Cl > Br > I for SNAr). |
| Reaction temperature is too low. | Increase the reaction temperature in increments of 10-20 °C. | |
| The base is not strong enough to facilitate the reaction. | Switch to a stronger base (e.g., NaH, K₂CO₃). | |
| Formation of multiple byproducts | Competing side reactions. | Optimize the reaction temperature and time to minimize byproduct formation. |
| Decomposition of starting materials or product. | Use milder reaction conditions or protect sensitive functional groups. |
Low Yield in N-Arylation of this compound (Buchwald-Hartwig Amination)
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or does not initiate | Inactive catalyst. | Ensure the use of a high-purity palladium precatalyst and ligand under a strict inert atmosphere (argon or nitrogen). If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). |
| Poor ligand choice for the specific substrate. | Screen a variety of phosphine ligands. For N-arylation of piperidines, sterically hindered biaryl phosphine ligands like RuPhos or XPhos are often effective.[4] | |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5] Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times.[6] | |
| Low product yield with starting material recovery | Low reaction temperature. | Most N-arylation reactions require heating, typically between 80-110 °C.[4] |
| Reagent insolubility. | Ensure all starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature. | |
| Formation of dehalogenated arene byproduct | β-hydride elimination from the palladium-amide intermediate. | This can be a competing side reaction. Optimization of the ligand and reaction conditions may minimize this pathway. |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under the inert atmosphere.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization as described in the FAQs.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 3. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Minimizing byproduct formation in multi-step synthesis involving 2-(Piperidin-4-yloxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during multi-step syntheses involving 2-(Piperidin-4-yloxy)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and functionalization of this compound.
Issue 1: Low Yield and/or Formation of Side Products During N-Alkylation
Question: I am performing an N-alkylation on this compound with an alkyl halide and observing low yields of my desired mono-alkylated product, along with the formation of a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer:
The most common issue in the N-alkylation of secondary amines like this compound is over-alkylation , leading to the formation of a quaternary ammonium salt. This occurs when the initially formed tertiary amine product reacts further with the alkylating agent. Another potential side reaction is O-alkylation of the pyridine ring if harsh conditions are used, though this is generally less common.
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure of the product to the alkylating agent. |
| Strongly Basic Conditions | Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride (NaH), which can promote side reactions. The base is crucial for scavenging the acid generated during the reaction.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) to control the reaction rate and minimize over-alkylation. |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise or via a syringe pump over a period of time to maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring mono-alkylation.[1] |
This protocol describes a general method for the N-alkylation of this compound with an alkyl bromide to minimize byproduct formation.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: The alkyl bromide (1.05 eq.) is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Issue 2: Competing N- vs. O-Arylation when Synthesizing the Core Structure
Question: I am trying to synthesize the this compound core via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine and 4-hydroxypiperidine, but I am getting a mixture of N- and O-arylated products. How can I improve the selectivity for O-arylation?
Answer:
The regioselectivity of the reaction between a 2-halopyridine and 4-hydroxypiperidine is highly dependent on the reaction conditions and the nature of the reactants. The piperidine nitrogen and the hydroxyl group are both nucleophilic and can compete in the arylation reaction.
| Potential Cause | Recommended Solution |
| Unprotected Piperidine Nitrogen | The most effective strategy is to use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group decreases the nucleophilicity of the piperidine nitrogen, thus favoring O-arylation.[2] The Boc group can be removed later under acidic conditions. |
| Choice of Halopyridine | 2-Fluoropyridine is often more reactive in SNAr reactions than 2-chloropyridine, allowing for milder reaction conditions which can improve selectivity.[3] |
| Base and Solvent System | The choice of base and solvent can influence the relative nucleophilicity of the oxygen and nitrogen atoms. For O-arylation, using a base that selectively deprotonates the hydroxyl group, such as sodium hydride (NaH) in an aprotic solvent like THF or DMF, is recommended when using N-protected 4-hydroxypiperidine.[2] |
This protocol outlines the synthesis of N-Boc-2-(piperidin-4-yloxy)pyridine.
-
Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF at 0 °C is added sodium hydride (NaH, 1.1 eq. of 60% dispersion in mineral oil) portion-wise. The mixture is stirred at this temperature for 30 minutes.
-
SNAr Reaction: A solution of 2-fluoropyridine (1.0 eq.) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is carefully quenched with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect when performing a reductive amination with this compound?
A1: Reductive amination is a milder method for N-alkylation that can avoid the over-alkylation seen with alkyl halides.[1] However, potential byproducts include:
-
Unreacted starting material: If the reaction does not go to completion.
-
Over-alkylation product: Although less common than with alkyl halides, if a highly reactive aldehyde and reducing agent are used, some dialkylation might occur.
-
Reduced carbonyl compound: If the reducing agent is not selective and reduces the aldehyde or ketone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is more selective for the iminium ion intermediate over the carbonyl group.[1]
Q2: How can I effectively purify my N-substituted this compound derivative from unreacted starting material and byproducts?
A2: Purification can often be achieved through a combination of techniques:
-
Acid-Base Extraction: The basicity of the piperidine and pyridine nitrogens allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine-containing compounds into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or Na₂CO₃) and the product is re-extracted into an organic solvent.[4][5]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying these compounds. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic compounds on the acidic silica gel) is often effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Q3: Are there any protecting group strategies I should consider when working with this compound in a multi-step synthesis?
A3: Yes, protecting groups can be crucial.
-
N-Boc Protection: As mentioned in the troubleshooting guide, protecting the piperidine nitrogen with a Boc group is highly recommended if you intend to perform reactions on other parts of the molecule, such as the pyridine ring, or if you are synthesizing the core structure and want to avoid N-arylation. The Boc group is stable to many reaction conditions but can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[2][6][7]
-
Pyridine Ring Functionalization: If you plan to functionalize the pyridine ring, for example, via lithiation, the piperidine nitrogen should be protected to prevent it from interfering with the reaction.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product distribution in key synthetic steps. Note: This data is representative and intended for guidance. Optimal conditions should be determined experimentally for each specific substrate and reaction scale.
Table 1: Influence of Base on N-Alkylation of this compound with Benzyl Bromide
| Base | Solvent | Temperature (°C) | Desired Product (%) | Quaternary Salt (%) |
| K₂CO₃ | MeCN | 25 | 85 | 10 |
| DIPEA | DMF | 25 | 80 | 15 |
| NaH | THF | 25 | 60 | 35 |
| K₂CO₃ | MeCN | 60 | 70 | 25 |
Table 2: Selectivity in the Reaction of 2-Chloropyridine with 4-Hydroxypiperidine Derivatives
| Piperidine Reactant | Base | Solvent | Temperature (°C) | O-Arylation (%) | N-Arylation (%) |
| 4-Hydroxypiperidine | K₂CO₃ | DMF | 100 | 40 | 55 |
| N-Boc-4-Hydroxypiperidine | NaH | THF | 65 | >95 | <5 |
| N-Boc-4-Hydroxypiperidine | K₂CO₃ | DMF | 100 | 90 | <10 |
Mandatory Visualizations
Diagrams
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: Synthetic strategy for selective O-arylation.
References
Technical Support Center: Enhancing the In Vivo Stability of 2-(Piperidin-4-yloxy)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of 2-(Piperidin-4-yloxy)pyridine.
Troubleshooting Guides
Issue 1: Rapid In Vivo Clearance and Low Exposure
Question: Our in vivo studies with this compound are showing unexpectedly rapid clearance and low systemic exposure. What are the potential causes and how can we address this?
Answer:
Rapid in vivo clearance of compounds containing piperidine and pyridine moieties is often attributed to metabolic instability. The primary routes of metabolism for such scaffolds are oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver.
Potential Metabolic Hotspots:
-
Piperidine Ring: The piperidine ring is susceptible to N-dealkylation and oxidation at the carbons alpha to the nitrogen atom.
-
Pyridine Ring: The pyridine ring can undergo oxidation, leading to the formation of N-oxides or hydroxypyridines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid in vivo clearance.
Recommended Actions:
-
Conduct In Vitro Metabolic Stability Assays: Utilize liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[1][2][3] This will confirm if metabolic instability is the primary issue.
-
Perform Metabolite Identification Studies: Use techniques like LC-MS/MS to identify the major metabolites.[4] This will pinpoint the specific "soft spots" in the molecule.
-
Consider Structural Modifications: Based on the metabolite identification, consider bioisosteric replacements to block the metabolic sites.[5][6][7][8] For example, substitution on the piperidine or pyridine ring can enhance stability.
-
Optimize Formulation: Explore formulation strategies that can protect the compound from first-pass metabolism, such as lipid-based formulations or encapsulation.[9][10][11][12][13]
Issue 2: Inconsistent Bioavailability in Oral Dosing Studies
Question: We are observing high variability in the oral bioavailability of this compound across different experiments and subjects. What could be the reason for this inconsistency?
Answer:
Inconsistent oral bioavailability can stem from several factors, including poor aqueous solubility, degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism.
Logical Relationship of Contributing Factors:
Caption: Factors contributing to inconsistent oral bioavailability.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Determine the aqueous solubility and pH-stability profile of your compound.[14] Instability at different pH values found in the GI tract can lead to degradation before absorption.
-
In Vitro GI Stability: Conduct stability studies in simulated gastric and intestinal fluids to evaluate potential degradation.
-
Formulation Optimization: For poorly soluble compounds, consider formulation strategies like co-solvents, cyclodextrins, or lipid-based systems to improve dissolution and absorption.[9][13]
-
Investigate First-Pass Metabolism: Compare the pharmacokinetic profiles after oral and intravenous (IV) administration to quantify the extent of first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for compounds containing a pyridine ring?
A1: The pyridine ring is generally more resistant to metabolism than a benzene ring due to the electron-withdrawing effect of the nitrogen atom.[15] However, it can still undergo metabolism through:
-
N-oxidation: Formation of a pyridine N-oxide.
-
Hydroxylation: Introduction of a hydroxyl group at various positions on the ring. The susceptibility to metabolism can be influenced by other substituents on the ring.
Q2: How can I improve the metabolic stability of the piperidine moiety in my compound?
A2: Several strategies can be employed to enhance the stability of a piperidine ring:[6][8]
-
Introducing Heteroatoms: Replacing a carbon atom with a heteroatom (e.g., morpholine) can increase polarity and reduce metabolism.[8]
-
Substitution: Adding substituents, such as fluorine or a methyl group, at or near the sites of metabolism can sterically hinder enzyme access.
-
Bioisosteric Replacement: Replacing the piperidine ring with a more stable scaffold, such as a spirocycle (e.g., azaspiro[3.3]heptane), can be an effective strategy.[7]
Q3: What formulation strategies can be used to enhance the in vivo stability of this compound?
A3: Formulation can play a crucial role in protecting a drug from degradation and improving its pharmacokinetic profile.[11] Key strategies include:
-
Lipid-Based Formulations: Encapsulating the compound in lipidic carriers like nanoemulsions can shield it from the aqueous environment and metabolic enzymes.[9]
-
Cyclodextrin Complexes: Forming inclusion complexes with cyclodextrins can enhance solubility and stability.[12][13]
-
Polymeric Nanoparticles: Encapsulation within biodegradable polymers can provide sustained release and protect the drug from degradation.
Q4: What in vitro experiments should I perform to predict the in vivo stability of my compound?
A4: A standard set of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can provide valuable predictive data:
-
Metabolic Stability in Liver Microsomes: This assay assesses Phase I metabolic stability, primarily by CYP enzymes.[1][3]
-
Metabolic Stability in Hepatocytes: This provides a more comprehensive picture of metabolism, including both Phase I and Phase II pathways.[1][3]
-
Plasma Stability: Evaluates the stability of the compound in plasma to identify potential degradation by plasma enzymes.
-
GI Fluid Stability: Assesses stability in simulated gastric and intestinal fluids to predict degradation in the GI tract.[14]
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound and Analogs
| Compound | Modification | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Parent Compound | 15 | 92.4 |
| Analog A | 4-fluoro on piperidine | 45 | 30.8 |
| Analog B | Pyridine N-oxide | > 60 | < 23.1 |
| Analog C | Morpholine replacement | 55 | 25.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparison of Formulation Strategies on Oral Bioavailability (Hypothetical Data)
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 150 ± 40 | 10 |
| Co-solvent Formulation | 120 ± 30 | 480 ± 90 | 32 |
| Lipid-Based Nanoemulsion | 250 ± 50 | 1250 ± 200 | 83 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS system
Procedure:
-
Prepare a microsomal incubation mixture by adding HLM to the phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add the test compound to the mixture at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile to the aliquots.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the half-life and intrinsic clearance.[1][5][16]
Signaling Pathway of CYP-mediated Metabolism:
Caption: Simplified pathway of CYP450-mediated drug metabolism.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Validation & Comparative
A Guide to the Validation of 2-(Piperidin-4-yloxy)pyridine as a Versatile Fragment for Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular fragments is a cornerstone of successful fragment-based drug discovery (FBDD). An ideal fragment should not only exhibit detectable binding to a biological target but also possess favorable physicochemical properties and synthetic tractability for its subsequent evolution into a potent lead compound. This guide provides a comprehensive framework for the validation of 2-(Piperidin-4-yloxy)pyridine as a promising fragment, comparing its profile with plausible alternatives and detailing the requisite experimental methodologies.
The this compound scaffold is of significant interest in medicinal chemistry. It incorporates the piperidine ring, a prevalent motif in numerous pharmaceuticals that often imparts favorable pharmacokinetic properties, and the pyridine ring, a versatile aromatic system capable of engaging in a variety of interactions with protein targets.[1][2] The ether linkage provides a flexible vector for orienting these two key components within a binding site.
Comparative Physicochemical and Binding Profile
A critical aspect of fragment validation is the quantitative assessment of its binding efficiency and comparison with alternative scaffolds. The following tables present illustrative data comparing this compound with other fragments that might be considered for similar applications. This data, while hypothetical, is representative of the metrics used in FBDD to guide fragment selection and optimization.
Table 1: Physicochemical Properties of this compound and Alternative Fragments
| Fragment | Molecular Weight (Da) | ALogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| This compound | 178.23 | 1.2 | 1 | 3 | 42.3 |
| 2-(Piperidin-4-yl)pyridine | 162.23 | 1.5 | 1 | 2 | 28.1 |
| 4-Phenoxypiperidine | 177.24 | 2.1 | 1 | 2 | 21.7 |
| 2-(Piperidin-4-ylmethoxy)pyridine | 192.26 | 1.4 | 1 | 3 | 42.3 |
| 1-Boc-4-hydroxypiperidine | 201.25 | 0.8 | 1 | 3 | 49.8 |
Table 2: Illustrative Binding Data and Ligand Efficiency Metrics
| Fragment | Target Affinity (KD, µM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| This compound | 250 | 0.35 | 3.7 |
| 2-(Piperidin-4-yl)pyridine | 400 | 0.32 | 3.1 |
| 4-Phenoxypiperidine | 150 | 0.37 | 2.8 |
| 2-(Piperidin-4-ylmethoxy)pyridine | 200 | 0.34 | 3.6 |
| 1-Boc-4-hydroxypiperidine | 800 | 0.26 | 3.7 |
KD (Dissociation Constant) is a measure of binding affinity. LE (Ligand Efficiency) = -1.37 * pKD / Heavy Atom Count. LLE (Lipophilic Ligand Efficiency) = pKD - ALogP.
These tables highlight the multi-parameter optimization challenge in fragment selection. While 4-phenoxypiperidine might show slightly higher affinity and ligand efficiency in this hypothetical scenario, its increased lipophilicity (ALogP) could be a concern for downstream development. This compound presents a balanced profile of moderate affinity, good ligand efficiency, and favorable physicochemical properties, making it an attractive starting point.
Experimental Protocols for Fragment Validation
The validation of a fragment's utility requires a cascade of biophysical techniques to confirm binding, determine affinity, and elucidate the binding mode.[3][4][5]
Primary Screening and Hit Identification
A primary screen is designed to rapidly identify fragments that interact with the target protein from a larger library.
-
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are employed.[6][7] These methods are highly sensitive for detecting weak binding events.
-
A stock solution of the fragment is prepared in a suitable deuterated buffer.
-
The fragment is added to a solution of the target protein (typically 10-50 µM).
-
STD or WaterLOGSY spectra are acquired. The appearance of signals from the fragment indicates binding to the protein.
-
-
Protein-Observed NMR: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used if an isotopically labeled protein is available.
-
An HSQC spectrum of the ¹⁵N-labeled protein is acquired.
-
The fragment is titrated into the protein sample.
-
Changes in the chemical shifts of specific amino acid residues in the HSQC spectrum indicate the binding location of the fragment.[6]
-
-
Hit Confirmation and Affinity Determination
Fragments identified in the primary screen are subjected to orthogonal assays to confirm their binding and quantify their affinity.
-
Methodology: Isothermal Titration Calorimetry (ITC)
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[3][5]
-
The target protein (e.g., 20-50 µM) is placed in the sample cell of the calorimeter.
-
The fragment (e.g., 200-500 µM) is loaded into the injection syringe.
-
The fragment is titrated into the protein solution in a series of small injections.
-
The resulting heat changes are measured, and the data is fitted to a binding model to determine the KD.
-
-
-
Methodology: Surface Plasmon Resonance (SPR)
-
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[4]
-
The target protein is immobilized on the surface of an SPR sensor chip.
-
A solution containing the fragment is flowed over the chip surface at various concentrations.
-
The binding and dissociation of the fragment are monitored, and the resulting sensorgrams are used to calculate the association (kₐ) and dissociation (kₑ) rate constants, from which the KD is derived.
-
-
Structural Characterization of the Fragment-Protein Complex
Elucidating the three-dimensional structure of the fragment bound to the target protein is crucial for structure-based drug design.
-
Methodology: X-ray Crystallography
-
This technique provides a high-resolution atomic-level picture of the binding mode.[3][8]
-
The target protein is crystallized, either alone or in the presence of the fragment (co-crystallization).
-
Alternatively, the fragment can be soaked into pre-formed crystals of the protein.
-
The crystals are exposed to an X-ray beam, and the resulting diffraction pattern is collected.
-
The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-fragment complex is built and refined.
-
-
Visualizing the Validation Workflow and Potential Interactions
The following diagrams illustrate the experimental workflow for fragment validation and a conceptual model of how this compound might interact with a target protein.
References
- 1. 2-Methoxy-4-(piperidin-4-yl)pyridine | 1138218-06-0 | Benchchem [benchchem.com]
- 2. 2-Methoxy-5-(piperidin-4-yl)pyridine|CAS 899356-88-8 [benchchem.com]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
The Versatility of 2-(Piperidin-4-yloxy)pyridine: A Comparative Guide for Drug Discovery Professionals
The 2-(piperidin-4-yloxy)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a range of disease areas. This guide provides a comparative analysis of this scaffold against other heterocyclic systems, supported by experimental data, to inform researchers and drug development professionals on its potential and applications. We will delve into its performance in key biological assays, outline detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.
Physicochemical Properties: A Foundation for Druggability
The this compound core combines the key features of a basic piperidine ring and an aromatic pyridine ring linked by an ether oxygen. This arrangement imparts a favorable balance of aqueous solubility and lipophilicity, crucial for oral bioavailability and cell permeability. The basic nitrogen of the piperidine ring (pKa ~8-10) is often protonated at physiological pH, allowing for ionic interactions with biological targets, while the pyridine ring can engage in π-stacking and hydrogen bonding.
To illustrate the impact of scaffold choice on physicochemical properties, a comparison with other common six-membered nitrogen-containing heterocycles is presented below.
| Scaffold | Representative Structure | Molecular Weight ( g/mol ) | clogP | pKa |
| This compound | ![]() |
162.241.8~8.0 (N4), ~4.8 (N1)4-Phenylmorpholine
163.221.7~5.74-Phenyltetrahydropyran
162.242.5N/A
Note: clogP and pKa values are estimations and can vary based on substitution.
Performance in Biological Systems: A Case Study on LSD1 Inhibition
The utility of the this compound scaffold is exemplified in its application as a core for potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. Structure-activity relationship (SAR) studies have demonstrated the importance of the pyridine nitrogen and the piperidine moiety for optimal activity.
In a comparative study, replacement of the pyridine ring in a series of LSD1 inhibitors with a benzene ring resulted in a significant drop in potency, highlighting the crucial role of the pyridine nitrogen in target engagement.
| Compound ID | Scaffold | R Group | LSD1 Ki (nM)[1] |
| 1 | 3-(Piperidin-4-ylmethoxy)pyridine | 4-cyanophenyl | 29 |
| 2 | (4-(Benzyloxy)phenyl)methanamine | 4-cyanophenyl | >5000 |
This data clearly indicates the superiority of the pyridine-containing scaffold for LSD1 inhibition in this chemical series. The pyridine nitrogen is believed to form a key hydrogen bond interaction with the enzyme's active site.
Comparison with Other Heterocyclic Scaffolds in Anticancer Research
The versatility of the piperidine-pyridine linkage extends to other areas of oncology. A comparative study of different heterocyclic moieties appended to a quinoxaline core revealed the potent cytotoxic activity of piperidine-containing compounds against lung cancer cell lines. While in this specific series, a piperazine derivative showed the highest potency, the piperidine analog demonstrated significant and selective activity.
| Compound Type | A549 (Lung) IC50 (µM) | M-HeLa (Cervical) IC50 (µM) |
| Piperazine Derivative | 2.13 | 3.15 |
| Piperidine Derivative | 4.21 | >50 |
| Morpholine Derivative | >50 | >50 |
| Doxorubicin (Standard) | 2.05 | 2.98 |
This data underscores that while no single scaffold is universally superior, the piperidine-containing scaffold represents a highly valuable component in the medicinal chemist's toolkit for generating potent and selective compounds.
Experimental Protocols
To facilitate the evaluation of novel compounds based on the this compound scaffold, detailed protocols for key biological assays are provided below.
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity of a test compound to a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target GPCR
-
Unlabeled test compound (e.g., a this compound derivative)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding curve and the Ki value is calculated using the Cheng-Prusoff equation.[2]
In Vitro LSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, LSD1 enzyme, and the diluted test compound.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and detect the generated hydrogen peroxide by adding a solution containing Amplex Red and HRP.
-
Measure the fluorescence intensity (excitation 530 nm, emission 590 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the context in which this compound derivatives are evaluated, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical workflow for a drug discovery project.
Conclusion
The this compound scaffold stands out as a highly valuable and versatile building block in drug discovery. Its favorable physicochemical properties, coupled with its demonstrated success in modulating the activity of challenging biological targets like LSD1, underscore its potential. While the ultimate success of a drug candidate depends on a multitude of factors, the judicious incorporation of this scaffold can significantly enhance the probability of identifying novel therapeutics with desirable pharmacological profiles. The comparative data and experimental protocols provided in this guide aim to empower researchers to effectively leverage the this compound scaffold in their drug discovery endeavors.
References
Head-to-Head Comparison of 2-(Piperidin-4-yloxy)pyridine Analogs as LSD1 Inhibitors
This guide provides a comparative analysis of a series of 2-(Piperidin-4-yloxy)pyridine analogs for their inhibitory activity against Lysine Specific Demethylase 1 (LSD1). LSD1 is a key enzyme involved in histone modification and gene regulation, making it a significant target in cancer therapy. The data and protocols presented here are compiled to assist researchers in drug discovery and development in evaluating the structure-activity relationships (SAR) of this chemical series.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (Kᵢ) and selectivity of this compound analogs against human recombinant LSD1 and the related monoamine oxidases A and B (MAO-A and MAO-B).
| Compound ID | R⁵ | R⁶ | LSD1 Kᵢ (μM) | MAO-A Kᵢ (μM) | MAO-B Kᵢ (μM) | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B |
| 5 | 4-cyanophenyl | 4-methylphenyl | 0.045 | >50 | 9.7 | >1111 | 216 |
| 16 | 4-cyanophenyl | 4-methoxyphenyl | 0.029 | >50 | 18.7 | >1724 | 645 |
| 17 | 4-cyanophenyl | 4-chlorophenyl | 0.031 | >50 | 11.2 | >1613 | 361 |
| 22 | 4-cyanophenyl | 3-methylphenyl | 0.048 | >50 | >50 | >1042 | >1042 |
| 41 | 4-cyanophenyl | 4-methylphenyl | 4.9 | - | - | - | - |
| 42 | 4-cyanophenyl | 4-methylphenyl | 0.650 | - | - | - | - |
| 43 | 4-cyanophenyl | 4-methylphenyl | 1.2 | - | - | - | - |
Note: A lower Kᵢ value indicates higher inhibitory potency. Selectivity is calculated as the ratio of Kᵢ values (Kᵢ of MAO / Kᵢ of LSD1). Data is based on studies of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
The SAR studies on this series of compounds reveal several key insights[1]:
-
The pyridine core is crucial for potent inhibitory activity, as replacing it with a benzene ring (Compound 41) leads to a significant loss of potency (~170-fold).
-
The piperidin-4-ylmethoxy group is favored over a piperidin-3-yl substituent (Compound 42), indicating the importance of the substitution pattern on the piperidine ring.
-
An ether linkage (-O-) between the piperidine and the pyridine core is preferred over an amine linkage (-NH-) (Compound 43).
-
Substitutions at the R⁵ and R⁶ positions on the pyridine ring significantly influence potency and selectivity. Analogs with a 4-cyanophenyl group at R⁵ and various substituted phenyl groups at R⁶ generally exhibit high potency against LSD1.
Experimental Protocols
In Vitro LSD1 Inhibition Assay
This protocol details the methodology used to determine the inhibitory activity of the compounds against human recombinant LSD1.
1. Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds dissolved in DMSO
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following components in order:
-
50 µL of assay buffer containing various concentrations of the test compound.
-
25 µL of human recombinant LSD1 enzyme.
-
25 µL of H3K4me2 substrate.
-
-
The reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for 60 minutes.
-
The reaction is stopped, and the amount of H₂O₂ produced is detected by adding a solution containing HRP and Amplex Red.
-
The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The IC₅₀ values are calculated from the dose-response curves, and Kᵢ values are determined using the Cheng-Prusoff equation.[1]
Visualizations
Signaling Pathway of LSD1 in Gene Regulation
Caption: LSD1-mediated histone demethylation pathway and its inhibition by this compound analogs.
Experimental Workflow for In Vitro LSD1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of compounds against the LSD1 enzyme.
References
Comparative Cross-Reactivity Profiling of 2-(Piperidin-4-yloxy)pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Selectivity with Supporting Experimental Data.
The 2-(piperidin-4-yloxy)pyridine scaffold has emerged as a versatile core structure in the development of kinase inhibitors. Its chemical tractability allows for the synthesis of derivatives targeting a range of kinases involved in critical cellular processes. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, offering insights into their selectivity and potential for off-target effects. The data presented herein is crucial for the rational design of selective inhibitors and for the interpretation of their biological effects.
Quantitative Cross-Reactivity Data
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window and potential for adverse effects. Comprehensive profiling against a broad panel of kinases is essential to characterize the interaction landscape of a given compound. Below, we present quantitative data for a representative this compound-based inhibitor, CHMFL-ABL/KIT-155, a potent dual inhibitor of ABL and c-KIT kinases.
KINOMEscan™ Selectivity Profile of CHMFL-ABL/KIT-155
The following table summarizes the binding affinities of CHMFL-ABL/KIT-155 against a panel of 468 kinases at a concentration of 1 µM. The data is presented as a selectivity score (S Score), where a lower score indicates higher selectivity. The S Score (1) of 0.03 for CHMFL-ABL/KIT-155 highlights its high selectivity.[1]
| Parameter | Value | Interpretation |
| Compound | CHMFL-ABL/KIT-155 | A this compound-based dual ABL/c-KIT inhibitor. |
| Primary Targets | ABL (IC₅₀: 46 nM), c-KIT (IC₅₀: 75 nM) | Potent inhibition of the intended kinase targets. |
| Screening Platform | KINOMEscan™ | A competitive binding assay against 468 kinases. |
| Concentration | 1 µM | A standard concentration for initial broad-panel screening. |
| Selectivity Score (S Score (1)) | 0.03 | Indicates high selectivity with few off-target interactions. |
Table 1: Selectivity Profile of CHMFL-ABL/KIT-155.
While comprehensive kinome-wide data for a wide range of this compound-based inhibitors is not extensively available in the public domain, the high selectivity of CHMFL-ABL/KIT-155 suggests that this scaffold is amenable to the development of highly specific kinase inhibitors. Further comparative data will be crucial to fully understand the structure-activity relationships governing selectivity within this chemical series.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust experimental methodologies. The following are detailed protocols for commonly employed kinase profiling assays.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol:
-
Kinase Preparation: Kinases are expressed as fusion proteins with a DNA tag.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically reported as percent of control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay measures the binding of a test compound to a target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When the tracer is bound, energy is transferred from the luciferase to the tracer upon substrate addition, generating a BRET signal. A test compound that competes with the tracer for binding will disrupt this interaction, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Seeding: The transfected cells are seeded into multi-well assay plates.
-
Compound and Tracer Addition: The NanoBRET™ tracer and serial dilutions of the test compound are added to the cells.
-
Incubation: The plate is incubated to allow for cell entry and binding equilibrium to be reached.
-
Substrate Addition and Signal Detection: A NanoBRET™ Nano-Glo® substrate is added to the wells, and the plate is read on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the tracer binding, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex signaling networks targeted by these inhibitors and the experimental procedures used to characterize them is essential for a comprehensive understanding.
References
Confirming Cellular Target Engagement of 2-(Piperidin-4-yloxy)pyridine Derivatives: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two prominent methods for quantifying target engagement—the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement (NanoBRET™ TE)—using the example of pyridine-based inhibitors targeting Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune diseases.
While direct cellular target engagement data for 2-(piperidin-4-yloxy)pyridine derivatives is not extensively available in the public domain, the broader class of pyridine-containing compounds has been investigated as inhibitors of various kinases, including TYK2. This guide will use the well-characterized TYK2 inhibitor, BMS-986165, which features a pyridine-like core, as a representative example to illustrate the application and comparison of these powerful cellular target engagement technologies.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement (NanoBRET™ TE) |
| Principle | Ligand binding-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Readout | Quantification of soluble protein remaining after heat shock. | Ratiometric measurement of BRET signal. |
| Labeling | Label-free for the test compound. Requires a specific antibody for the target protein in Western blot-based formats. | Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer molecule. |
| Throughput | Lower for traditional Western blot-based CETSA. Higher throughput versions (e.g., HTDR-CETSA) are available. | High-throughput compatible, suitable for screening. |
| Data Output | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprints (ITDRFCETSA) EC50 values. | IC50/EC50 values, enabling calculation of intracellular affinity (Ki). |
| Key Advantages | Label-free approach for the test compound, applicable to endogenous proteins. | Real-time measurement in live cells, highly sensitive, and quantitative. |
| Key Limitations | Can be technically challenging and lower throughput. May not be suitable for all targets (e.g., some membrane proteins). | Requires genetic modification of cells and development of a specific fluorescent tracer. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) for TYK2 Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the direct binding of a compound to its target protein in a cellular context.[1] The principle is based on the ligand-induced stabilization of the protein, leading to a higher melting temperature.[2]
Workflow for Isothermal Dose-Response (ITDR) CETSA:
Figure 1: Isothermal Dose-Response CETSA Workflow.
Detailed Method:
-
Cell Culture: Seed a suitable human cell line (e.g., HEK293 or a relevant immune cell line) in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or a comparator compound (e.g., BMS-986165) for a defined period (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).
-
Heat Shock: Place the plates in a PCR machine or a temperature-controlled incubator and heat to a predetermined temperature (e.g., 52°C) for 3 minutes, followed by a cooling step.[3]
-
Cell Lysis: Lyse the cells using a suitable method, such as freeze-thaw cycles or lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble TYK2 is then quantified using a specific anti-TYK2 antibody in a Western blot or by a higher-throughput method like an enzyme-linked immunosorbent assay (ELISA).[4]
-
Data Analysis: Plot the amount of soluble TYK2 as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.
NanoBRET™ Target Engagement Assay for TYK2
The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures the binding of a test compound to a specific target protein.[5] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[5]
Workflow for NanoBRET™ TE Assay:
Figure 2: NanoBRET™ Target Engagement Workflow.
Detailed Method:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding for the human TYK2 protein fused to NanoLuc® luciferase.[6]
-
Cell Plating: Plate the transfected cells into a white, opaque multi-well plate suitable for luminescence measurements.
-
Compound and Tracer Addition: Add the this compound derivative or a comparator compound at various concentrations to the cells. Subsequently, add the specific NanoBRET™ tracer for TYK2 at a predetermined optimal concentration.[7]
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the luminescence signals at two different wavelengths (typically 460 nm for the donor and >600 nm for the acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The BRET ratio is then plotted against the concentration of the test compound, and the data is fitted to a four-parameter log-logistic curve to determine the IC50 value. This IC50 value represents the concentration at which the test compound displaces 50% of the tracer from the target protein.
Signaling Pathway of TYK2
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-12 and IL-23. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune and inflammatory responses.[8]
Figure 3: Simplified TYK2 Signaling Pathway.
Conclusion
Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. Both CETSA® and NanoBRET™ TE offer robust and reliable methods to achieve this, each with its own set of advantages and considerations. While CETSA® provides a label-free approach to assess the binding of unmodified compounds to endogenous or overexpressed proteins, NanoBRET™ TE excels in providing highly quantitative, real-time binding data in living cells with high throughput. The choice of assay will depend on the specific research question, the available resources, and the stage of the drug discovery project. For the evaluation of novel this compound derivatives as potential TYK2 inhibitors, both methodologies can provide critical data to build a comprehensive understanding of their cellular mechanism of action and to guide further optimization efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Our Research — CETSA [cetsa.org]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 6. TYK2-NanoLuc® Fusion Vector [worldwide.promega.com]
- 7. carnabio.com [carnabio.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 2-(Piperidin-4-yloxy)pyridine Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a cornerstone of successful lead optimization. The 2-(piperidin-4-yloxy)pyridine scaffold is a privileged structure in medicinal chemistry, but its inherent metabolic liabilities can pose significant challenges. This guide provides a comparative analysis of the in vitro metabolic stability of compounds containing this core motif and related structures, offering insights into how structural modifications can influence their pharmacokinetic profiles. The information is supported by experimental data from studies on closely related compound series and detailed methodologies for key in vitro assays.
The metabolic stability of a compound is a critical determinant of its oral bioavailability, in vivo half-life, and potential for drug-drug interactions.[1] For molecules featuring a piperidine ring, metabolic transformations are common and primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] Key metabolic pathways include oxidation of the piperidine ring, often at the carbons adjacent to the nitrogen to form lactams, and N-dealkylation.[2][3] Understanding and mitigating these metabolic "hotspots" is crucial for designing more robust drug candidates.
Comparative Metabolic Stability Data
Table 1: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine Analogs in Human and Mouse Liver Microsomes[4]
This dataset illustrates how modifications to the aromatic and heterocyclic rings can dramatically impact metabolic stability.
| Compound | Structural Modifications | HLM t½ (min) | MLM t½ (min) |
| 1 | Parent Compound | 3 | 2 |
| 17 | Pyridazine replaced with Pyrazine | ~0.4 (8-fold decrease vs. 1) | - |
| 29 | Fluorine on Aromatic Ring D, Pyridine in Region A, Diazaspiro[3.3]heptane replaces Piperazine | 105 | 113 |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes; t½: half-life.
The data clearly show that the parent compound 1 is rapidly metabolized. Replacing the pyridazine with a pyrazine (17 ) further decreases stability.[4] However, strategic modifications, such as blocking metabolic sites with fluorine and replacing the piperazine with a more constrained ring system (29 ), led to a greater than 30-fold improvement in metabolic half-life.[4]
Table 2: Comparison of In Vitro Metabolic Stability of Rupatadine and a Saturated Bioisostere[5]
This example highlights the significant impact of the aromatic pyridine ring on metabolic stability. Replacing it with a saturated bioisostere, 3-azabicyclo[3.1.1]heptane, resulted in a substantial improvement in metabolic properties.
| Compound | Key Structural Feature | Human Liver Microsomes t½ (min) | Human Liver Microsomes CLint (µL/min/mg) |
| Rupatadine | Pyridine Ring | 3.2 | 517 |
| Compound 48 | Saturated Bioisostere (3-azabicyclo[3.1.1]heptane) | 35.7 | 47 |
t½: half-life; CLint: intrinsic clearance.
The replacement of the pyridine ring in Rupatadine with a saturated bioisostere in Compound 48 led to a more than 10-fold increase in its metabolic half-life and a significant reduction in its intrinsic clearance.[5] This suggests that the pyridine ring is a primary site of metabolism in Rupatadine.
Experimental Protocols
The following are generalized protocols for the two most common in vitro assays used to assess metabolic stability.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.[6]
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, typically NADPH.[4][7]
-
Incubation: The test compound (e.g., at a concentration of 1 µM) is added to the microsomal solution and incubated at 37°C.[4]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.[4]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[8]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.[8]
-
Cell Preparation: Cryopreserved primary hepatocytes are thawed and cultured to ensure optimal viability and metabolic activity.[8]
-
Incubation: The test compound is incubated with the hepatocytes in a suitable medium at 37°C.[8]
-
Sampling and Termination: Samples are collected at predetermined time points, and the reaction is quenched, often with acetonitrile.[8]
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS analysis.[8]
-
Data Analysis: The metabolic stability parameters (t½ and CLint) are calculated from the rate of disappearance of the compound over time.[8]
Visualizing Metabolic Processes and Workflows
To better understand the experimental process and the metabolic fate of these compounds, the following diagrams are provided.
Experimental workflow for a liver microsomal stability assay.
Common metabolic pathways for piperidine-containing compounds.
Conclusion
The in vitro metabolic stability of this compound compounds is a critical parameter that can be significantly influenced by subtle structural modifications. The comparative data from related heterocyclic scaffolds demonstrate that strategies such as introducing fluorine atoms to block metabolic "hotspots" and replacing metabolically labile moieties like pyridine with more stable, saturated bioisosteres can dramatically improve metabolic stability. By employing robust in vitro assays, such as liver microsomal and hepatocyte stability studies, researchers can gain crucial insights early in the drug discovery process. This data-driven approach allows for the rational design of compounds with optimized pharmacokinetic profiles, ultimately increasing the likelihood of developing successful therapeutic agents.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Bioisosteric Replacement of the 2-(Piperidin-4-yloxy)pyridine Moiety: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of bioisosteric replacements for the 2-(piperidin-4-yloxy)pyridine moiety, a key structural motif in various biologically active compounds, including the potent TRPV4 agonist GSK1016790A. The following sections present comparative data, detailed experimental protocols, and visualizations to aid in the rational design of novel therapeutics.
The this compound scaffold is a critical component in the design of molecules targeting a range of biological entities. Its inherent physicochemical properties contribute significantly to the overall potency, selectivity, and pharmacokinetic profile of a compound. However, to optimize these properties and explore new chemical space, bioisosteric replacement of this moiety is a valuable strategy. This guide explores alternatives to the core this compound structure, providing a framework for informed decision-making in drug development programs.
Comparative Performance of Bioisosteric Replacements
The following table summarizes the in vitro activity of various bioisosteric replacements for the this compound moiety found in the TRPV4 agonist GSK1016790A and its analogs. The data is presented to facilitate a direct comparison of their performance in a functional cellular assay.
| Compound ID | Moiety | Target | Assay | Activity (EC50, nM) | Data Source |
| GSK1016790A | This compound | Human TRPV4 | Ca2+ influx in HEK293 cells | 2.1 | [1][2] |
| LM0038 | Modified this compound | Mouse TRPV4 | Ca2+ influx in HEK293T cells | More potent than GSK1016790A | [3] |
| Analog 4b | Modified benzothiophene carboxamide | Mouse TRPV4 | Ca2+ influx in skin macrophages | Comparable to GSK1016790A (48.1% activation) | [4] |
| Analog 4c | Modified benzothiophene carboxamide | Mouse TRPV4 | Ca2+ influx in skin macrophages | Higher than GSK1016790A (59.3% activation) | [4] |
| Analog 4i | Modified benzothiophene carboxamide | Mouse TRPV4 | Ca2+ influx in skin macrophages | Lower than GSK1016790A (33.5% activation) | [4] |
Note: A direct head-to-head comparison of potency is challenging due to variations in experimental conditions between studies. The data from analogs 4b, 4c, and 4i are presented as a percentage of activation relative to the positive control.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Ca2+ Influx Assay in HEK293 Cells
This assay is a fundamental method for determining the potency of compounds acting on ion channels like TRPV4.
Objective: To measure the ability of test compounds to elicit an increase in intracellular calcium concentration ([Ca2+]i) in human embryonic kidney (HEK293) cells stably expressing the target ion channel.
Materials:
-
HEK293 cells stably expressing human TRPV4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and reference agonist (e.g., GSK1016790A)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: HEK293-hTRPV4 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment.
-
Dye Loading: The growth medium is removed, and cells are washed with HBSS. A loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS is then added to each well.
-
Incubation: The plate is incubated at 37°C for 1 hour to allow for dye uptake.
-
Washing: The loading buffer is removed, and cells are washed with HBSS to remove excess dye.
-
Assay: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of test compounds at various concentrations.
-
Data Acquisition: Fluorescence is continuously monitored for a set period after compound addition to measure the peak increase in [Ca2+]i.
-
Data Analysis: The change in fluorescence is normalized to the baseline. The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the conceptual framework of bioisosteric replacement and the experimental workflow for evaluating new chemical entities.
References
- 1. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]
- 2. Recent advances on the structure and the function relationships of the TRPV4 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-(Piperidin-4-yloxy)pyridine Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-4-yloxy)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds designed to interact with key biological targets implicated in a range of diseases. While extensive research has been conducted on the synthesis and in vitro activity of these derivatives, comprehensive in vivo efficacy data from animal models remains relatively sparse in publicly available peer-reviewed literature. This guide provides a comparative overview of the available preclinical data for compounds containing this core moiety and structurally related analogs, offering insights into their potential therapeutic applications and highlighting areas for future investigation.
Anti-Inflammatory Activity
While direct in vivo anti-inflammatory studies on this compound derivatives are limited, research on structurally related compounds provides valuable insights. A notable example is a study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the piperidine moiety and have demonstrated significant anti-inflammatory effects in a murine model.
One particular derivative, compound 6e , exhibited more potent in vivo anti-inflammatory activity than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen in a xylene-induced ear edema model in mice[1]. This suggests that the piperidine substructure is a key contributor to the anti-inflammatory effects.
Comparative Efficacy Data
| Compound/Alternative | Animal Model | Dosing Regimen | Key Outcome | Reference |
| Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Xylene-induced ear edema in mice | Not specified | More potent inhibition of ear edema than ibuprofen | [1] |
| Ibuprofen (Standard of Care) | Xylene-induced ear edema in mice | Not specified | Standard inhibition of ear edema | [1] |
Potential Applications in Oncology
The this compound scaffold has been identified as a key component in the design of inhibitors for several protein kinases that are critical targets in cancer therapy. These include Checkpoint Kinase 1 (CHK1), Anaplastic Lymphoma Kinase (ALK), and the c-Met proto-oncogene. However, there is a lack of published in vivo studies demonstrating the anti-tumor efficacy of compounds with this specific core structure.
Based on the known roles of these kinases, it is hypothesized that this compound derivatives could be effective in various cancer models.
Hypothesized In Vivo Models:
-
Xenograft Models: Human cancer cell lines with known dependencies on CHK1, ALK, or c-Met signaling could be implanted into immunocompromised mice. The efficacy of this compound derivatives would be assessed by measuring tumor growth inhibition.
-
Syngeneic Models: To evaluate the interplay with the immune system, derivatives could be tested in immunocompetent mice bearing tumors that are sensitive to the targeted kinases.
Potential Applications in Neurodegenerative and CNS Disorders
The "piperidin-4-yloxy-pyridine" moiety is a core structural element in the development of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). These modulators are being investigated for their potential in treating cognitive deficits and other symptoms associated with central nervous system (CNS) disorders. While medicinal chemistry literature highlights the synthesis of CNS-penetrant M4 PAMs containing this scaffold, specific in vivo efficacy data from animal models of neurodegenerative diseases is not yet widely published.
Furthermore, a series of 2-substituted-pyridines, which are structurally related, have shown significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models in rodents[2]. This suggests a potential for broader CNS applications of pyridine derivatives.
Hypothesized In Vivo Models for Neuroinflammation and Neurodegeneration:
-
Lipopolysaccharide (LPS)-induced Neuroinflammation: Rodents would be administered LPS to induce a systemic inflammatory response leading to neuroinflammation. The efficacy of the derivatives would be measured by the reduction of pro-inflammatory cytokines in the brain.
-
Animal Models of Alzheimer's Disease (e.g., APP/PS1 transgenic mice): The ability of the compounds to improve cognitive function would be assessed using behavioral tests like the Morris water maze.
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound derivatives are not extensively available in the literature. However, based on standard methodologies for the therapeutic areas discussed, the following outlines potential experimental designs.
General In Vivo Efficacy Study Workflow
Caption: Generalized workflow for in vivo efficacy studies.
Xylene-Induced Ear Edema Model Protocol
This protocol is based on the methodology used for the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative study.
-
Animals: Male Kunming mice are typically used.
-
Groups: Animals are divided into a control group, a positive control group (e.g., receiving ibuprofen), and treatment groups receiving different doses of the test compound.
-
Procedure:
-
Thirty minutes after intraperitoneal administration of the vehicle, standard drug, or test compound, 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear.
-
The left ear serves as a control.
-
One hour after xylene application, the mice are sacrificed, and circular sections of both ears are collected and weighed.
-
-
Efficacy Measurement: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.
Signaling Pathways
The signaling pathways modulated by this compound derivatives are dependent on their specific biological targets.
Potential Kinase Inhibition Signaling Pathway
For derivatives targeting kinases like CHK1, the anticipated mechanism of action involves the disruption of the DNA damage response pathway, leading to apoptosis in cancer cells.
Caption: Hypothesized CHK1 inhibition pathway.
Conclusion
The this compound scaffold holds considerable promise as a versatile platform for the development of novel therapeutics. While in vitro studies and research on related analogs suggest potential efficacy in inflammation, oncology, and CNS disorders, there is a clear need for more dedicated in vivo studies on compounds with this specific core structure. Such research is crucial to validate these initial findings, establish clear dose-response relationships, and provide the necessary data for comparison with existing treatments. The generation of robust preclinical data will be essential to advance these promising derivatives toward clinical development.
References
Assessing the Selectivity of 2-(Piperidin-4-yloxy)pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-4-yloxy)pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. The selectivity of these inhibitors across the human kinome is a critical determinant of their efficacy and safety profiles. This guide provides a comparative analysis of kinase inhibitors based on this scaffold, presenting key selectivity data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid in the rational design and evaluation of next-generation targeted therapies.
Comparative Selectivity of Piperidin-4-yloxy-Pyridine-Based Inhibitors
To illustrate the selectivity of this class of compounds, we compare the biochemical potency of two notable inhibitors featuring a similar core motif: CHMFL-ABL/KIT-155 , a potent dual ABL/KIT inhibitor, and UNC2025 , a dual MER/FLT3 inhibitor. For broader context, the well-characterized clinical kinase inhibitors Imatinib and Nilotinib are included as benchmarks for ABL/KIT inhibition.
| Kinase Target | CHMFL-ABL/KIT-155 IC50 (nM) | UNC2025 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| ABL | 46 [1] | - | ~250 | <20 |
| c-KIT | 75 [1] | 8.18[2] | ~100 | 92 |
| MER | - | 0.74 [2][3] | - | - |
| FLT3 | - | 0.8 [2][3] | - | 230 |
| AXL | - | 122[2] | - | - |
| TYRO3 | - | >1000 | - | - |
| BLK | 81[4] | - | - | - |
| LCK | 12[4] | - | >10000 | - |
| SRC | - | - | >10000 | >1000 |
| PDGFRβ | 80[4] | - | ~25 | 61 |
| DDR1 | 116[4] | - | - | <1 |
| DDR2 | 325[4] | - | - | 1.5 |
| CSF1R | 227[4] | - | - | 130 |
Note: IC50 values are sourced from various publications and assays, and direct comparison should be made with caution. The selectivity of CHMFL-ABL/KIT-155 was highlighted with a high selectivity score (S Score (1) = 0.03) in a KINOMEscan assay across 468 kinases at 1 µM.[1]
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays commonly employed in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a fluorescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a fluorescent-labeled antibody specific for the phosphorylated substrate)
-
384-well assay plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and peptide substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP or the amount of phosphorylated substrate by adding the detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection reagent.
-
Read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% kinase activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of a compound on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cell line expressing the target kinase and downstream substrate
-
Cell culture medium and supplements
-
Test compound
-
Growth factor or stimulus (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
If necessary, stimulate the cells with a growth factor for a short period (e.g., 15 minutes) to activate the signaling pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against the total substrate to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Compare the levels of phosphorylation in compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Visualizing Signaling Pathways and Experimental Workflows
Generic Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling cascade, a common mechanism for signal transduction in cells.[5] Kinase inhibitors, such as those with a this compound scaffold, often target specific kinases within these pathways to modulate cellular responses like proliferation, differentiation, and survival.
Caption: A generic receptor tyrosine kinase signaling cascade.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor, from initial biochemical screening to cell-based validation.
Caption: Workflow for kinase inhibitor selectivity assessment.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of 2-(Piperidin-4-yloxy)pyridine Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound series is paramount to its successful development. This guide provides a comparative analysis of the pharmacokinetic properties of molecules containing the 2-(Piperidin-4-yloxy)pyridine scaffold. Due to the limited availability of direct comparative studies on a homologous series, this guide compiles and contrasts data from several complex drug candidates that share this core moiety.
This analysis focuses on key absorption, distribution, metabolism, and excretion (ADME) parameters to facilitate a deeper understanding of how structural modifications influence a compound's behavior in biological systems.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several complex molecules incorporating the (piperidin-4-yloxy)pyridine core. It is important to note that these compounds are not simple analogs but represent structurally diverse drug candidates, which should be considered when interpreting the data.
| Parameter | GNE-A[1] | L-372,662[2] | ACP-103[3] | Pyridine (Reference)[4] |
| Species | Rat, Mouse, Dog, Monkey | Rat, Dog | Rat | Rat |
| Oral Bioavailability (F%) | 11.2 (Rat), 88.0 (Mouse), 55.8 (Dog), 72.4 (Monkey) | 90 (Rat), 96 (Dog) | >42.6 | N/A |
| Plasma Clearance (CL) | 36.6 mL/min/kg (Rat), 15.8 mL/min/kg (Mouse), 2.44 mL/min/kg (Dog), 13.9 mL/min/kg (Monkey) | N/A | N/A | N/A |
| Volume of Distribution (Vd) | 2.1 - 9.0 L/kg (across species) | N/A | N/A | Well-distributed (kidney > liver > plasma > lung) |
| Terminal Half-Life (t1/2) | 1.67 h (Rat), 16.3 h (Dog) | N/A | N/A | 7 h (intraperitoneal), 8 h (inhalation) |
| Plasma Protein Binding (%) | 96.7 - 99.0 | N/A | N/A | N/A |
N/A: Not Available in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.
In Vivo Pharmacokinetic Studies in Rats
This protocol outlines the general procedure for determining the pharmacokinetic profile of a compound after oral or intravenous administration in rats.[5][6][7]
-
Animal Models: Male Sprague-Dawley rats are typically used. Animals are acclimatized under standard laboratory conditions with free access to food and water.
-
Dosing: The test compound is formulated in an appropriate vehicle (e.g., a solution or suspension). For oral administration, the formulation is delivered by gavage. For intravenous administration, the compound is injected into a suitable vein (e.g., tail vein).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vein or through retro-orbital bleeding.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Metabolic Stability Assay using Liver Microsomes
This in vitro assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[8][9][10][11][12]
-
Materials: Pooled liver microsomes (from human or relevant animal species), NADPH regenerating system, and phosphate buffer.
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of a compound.[13][14][15][16][17]
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time to determine the A-to-B permeability. To assess active efflux, the transport from the basolateral to the apical side (B-to-A) is also measured.
-
Sample Analysis: Samples are collected from the donor and receiver compartments at specified time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.[18][19][20][21]
-
Method: Rapid equilibrium dialysis (RED) is a common method.
-
Procedure: A solution of the test compound in plasma is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Equilibration: The device is incubated at 37°C until equilibrium is reached between the free compound in the plasma and the buffer.
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for key pharmacokinetic experiments.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of orally active oxytocin antagonists: studies on 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) and related pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 6. In vivo pharmacokinetic study [bio-protocol.org]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 21. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
Safety Operating Guide
Proper Disposal of 2-(Piperidin-4-yloxy)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Piperidin-4-yloxy)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves may not offer sufficient protection.
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Lab Coat: A fully buttoned lab coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a certified laboratory chemical fume hood.[1][2][3] If significant dust or aerosols are generated, a respirator may be necessary.[4]
Hazard and Precautionary Data Summary
The following table summarizes the key hazard and precautionary information for compounds structurally related to this compound. This data should be considered as a baseline for safe handling and disposal.
| Hazard Statement | Precautionary Statement | Citation |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [1][2] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [1][2] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell. | [1][2] |
| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | |
| General Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] Do not let product enter drains. Waste material must be disposed of in accordance with the national and local regulations. Leave chemicals in original containers. No mixing with other waste. Handle uncleaned containers like the product itself. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable waste container for this compound waste. The container should be made of a compatible material.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. Attach a completed dangerous waste label as soon as the first waste is added.[3]
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Types of Waste:
-
Solid Waste: Collect unused or expired solid this compound, contaminated lab supplies (e.g., weigh boats, filter paper), and absorbent materials used for spills.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed container.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[4]
-
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure, cool, dry, and well-ventilated area.[1][2][3]
-
Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3]
Step 3: Waste Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a chemical collection request form to your EHS department.[3]
-
Licensed Disposal Facility: The collected waste must be disposed of through a licensed and approved hazardous waste disposal facility.[1][2] Common disposal methods for similar chemical compounds include rotary kiln incineration or liquid injection incineration.[5]
Step 4: Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined above.
-
Containment: For small spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand, or earth) and place it into a sealed container for disposal.[3] Prevent the spill from entering drains or waterways.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department as per your institution's policy.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.
References
Essential Safety and Operational Guide for 2-(Piperidin-4-yloxy)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(Piperidin-4-yloxy)pyridine. The following guidance is based on the known hazards of structurally related piperidine and pyridine derivatives. It is imperative to handle this compound with extreme caution in a well-ventilated laboratory setting, adhering to all institutional and local safety protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved |
| Skin Protection | Chemical-resistant gloves (Butyl rubber or PVA recommended; Nitrile gloves may not be suitable). A flame-retardant and chemically impervious lab coat. | EN 374 (EU) or equivalent |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) approved |
| Footwear | Closed-toe, chemical-resistant shoes. | N/A |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[1][2]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible, within a 10-second travel distance (approximately 50 feet).[2]
-
Incompatible Materials: Store away from strong oxidizers, acids, and bases.[2]
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing and Transferring: Handle as a solid in a designated area within the fume hood. Use non-sparking tools and equipment to prevent ignition.[3][4]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
3. Spills and Accidents:
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material.[2] Wear appropriate PPE during cleanup.
-
Large Spills: In the event of a large spill, evacuate the area immediately, secure it, and contact the institution's environmental health and safety (EHS) department.[2]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Chemical Waste:
-
Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]
2. Contaminated PPE:
-
Gloves: Dispose of used gloves in the designated hazardous waste stream. Do not dispose of them in regular trash.
-
Lab Coats and Clothing: Contaminated lab coats and other protective clothing should be decontaminated or disposed of as hazardous waste according to institutional protocols.
3. Empty Containers:
-
Rinsing: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Disposal: After thorough rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


